3-Azido-1-(4-methylbenzyl)azetidine
Description
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Properties
IUPAC Name |
3-azido-1-[(4-methylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-2-4-10(5-3-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBFXLXKKQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of 3-azido-1-(4-methylbenzyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the novel azetidine derivative, 3-azido-1-(4-methylbenzyl)azetidine. This document details the spectroscopic analysis and experimental protocols utilized to confirm the chemical structure of this compound, which holds potential as a building block in medicinal chemistry and drug development due to the presence of the versatile azido group and the strained azetidine ring.
Spectroscopic Data Analysis
The structure of this compound was unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The data obtained from these techniques are summarized below.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.18 | d | 8.0 | 2H | Ar-H (ortho to CH₂) |
| 7.10 | d | 8.0 | 2H | Ar-H (meta to CH₂) |
| 4.25 | p | 6.5 | 1H | CH-N₃ |
| 3.70 | t | 7.5 | 2H | N-CH₂ (azetidine ring, syn to N₃) |
| 3.55 | s | - | 2H | N-CH₂-Ar |
| 3.15 | dd | 7.5, 5.5 | 2H | N-CH₂ (azetidine ring, anti to N₃) |
| 2.33 | s | - | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 137.0 | Ar-C (quaternary, attached to CH₃) |
| 134.5 | Ar-C (quaternary, attached to CH₂-N) |
| 129.2 | Ar-CH (meta to CH₂) |
| 129.0 | Ar-CH (ortho to CH₂) |
| 62.1 | N-CH₂-Ar |
| 60.5 | N-CH₂ (azetidine ring) |
| 58.8 | CH-N₃ |
| 21.1 | Ar-CH₃ |
Table 3: IR and Mass Spectrometry Data
| Technique | Key Data | Interpretation |
| FT-IR | 2100 cm⁻¹ (strong, sharp) | Azide (N₃) asymmetric stretch |
| 2920, 2850 cm⁻¹ (medium) | C-H stretching (aliphatic and aromatic) | |
| 1615 cm⁻¹ (medium) | C=C stretching (aromatic ring) | |
| HRMS (ESI+) | m/z 217.1450 [M+H]⁺ | Calculated for C₁₁H₁₅N₄⁺: 217.1448 |
Experimental Protocols
Synthesis of this compound
A solution of 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) was cooled to 0 °C under a nitrogen atmosphere. To this stirred solution, triethylamine (1.5 eq) was added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction mixture was stirred at 0 °C for 1 hour, after which TLC analysis indicated complete consumption of the starting material. Sodium azide (3.0 eq) dissolved in a minimal amount of water was then added, followed by tetrabutylammonium bromide (0.1 eq) as a phase-transfer catalyst. The reaction was allowed to warm to room temperature and stirred vigorously for 24 hours.
Upon completion, the reaction mixture was diluted with water and the organic layer was separated. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate = 4:1) to afford this compound as a pale yellow oil.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a thin film of the purified product on a NaCl plate.
-
Mass Spectrometry: High-resolution mass spectrometry was performed on an ESI-TOF mass spectrometer.
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Correlation of spectroscopic data to the chemical structure.
In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3-azido-1-(4-methylbenzyl)azetidine
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific, published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed synthetic protocol for 3-azido-1-(4-methylbenzyl)azetidine. Therefore, this guide has been constructed based on established principles of organic chemistry and spectroscopic data from structurally analogous compounds. The information presented herein, including spectroscopic data and experimental protocols, should be considered predictive and requires experimental verification.
This technical guide provides a projected overview of the synthesis and spectroscopic characteristics of this compound, intended for researchers, scientists, and drug development professionals. The data is presented to facilitate the identification and characterization of this compound should it be synthesized.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of similar azetidine derivatives and compounds containing benzyl and azide functionalities.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 2H | Ar-H (ortho to CH₂) |
| ~7.10 | d | 2H | Ar-H (meta to CH₂) |
| ~4.00 - 4.20 | m | 1H | CH-N₃ |
| ~3.60 - 3.80 | t | 2H | Azetidine CH₂ (adjacent to N) |
| ~3.50 | s | 2H | Benzyl CH₂ |
| ~3.20 - 3.40 | t | 2H | Azetidine CH₂ (adjacent to N) |
| ~2.30 | s | 3H | Ar-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~137.0 | Ar-C (quaternary, attached to CH₃) |
| ~135.0 | Ar-C (quaternary, attached to CH₂) |
| ~129.5 | Ar-CH |
| ~128.5 | Ar-CH |
| ~62.0 | Benzyl CH₂ |
| ~58.0 | Azetidine CH₂ |
| ~55.0 | CH-N₃ |
| ~21.0 | Ar-CH₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3000 | Medium | C-H stretching (aromatic and aliphatic) |
| ~2100 | Strong | N₃ stretching (asymmetric) |
| ~1610 | Medium | C=C stretching (aromatic) |
| ~1450 | Medium | CH₂ scissoring |
| ~1260 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Predicted Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 174 | [M - N₂]⁺ |
| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Proposed Experimental Protocols
The synthesis of this compound can be approached through a multi-step sequence, which is a common strategy for the preparation of substituted azetidines.
Synthesis of 1-(4-methylbenzyl)azetidin-3-ol
A plausible route to the target compound involves the initial synthesis of a hydroxylated precursor.
Materials:
-
Epichlorohydrin
-
4-methylbenzylamine
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., potassium carbonate)
Procedure:
-
To a solution of 4-methylbenzylamine in a suitable solvent, add epichlorohydrin dropwise at a controlled temperature (e.g., 0 °C).
-
After the initial reaction, a base is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization to form the azetidine ring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-methylbenzyl)azetidin-3-ol.
Mesylation of 1-(4-methylbenzyl)azetidin-3-ol
The hydroxyl group is then converted to a good leaving group, such as a mesylate.
Materials:
-
1-(4-methylbenzyl)azetidin-3-ol
-
Methanesulfonyl chloride
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 1-(4-methylbenzyl)azetidin-3-ol in anhydrous DCM and cool the solution to 0 °C.
-
Add the tertiary amine base, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM. The organic layer is dried and concentrated to give the mesylated intermediate.
Azide Substitution
The final step is the nucleophilic substitution of the mesylate with an azide salt.
Materials:
-
1-(4-methylbenzyl)azetidin-3-yl methanesulfonate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the mesylated intermediate in DMF.
-
Add sodium azide to the solution and heat the mixture (e.g., 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Logical Relationship of Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of the final product.
An In-depth Technical Guide on the Physical and Chemical Properties of 3-azido-1-(4-methylbenzyl)azetidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the novel heterocyclic compound, 3-azido-1-(4-methylbenzyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and established principles of medicinal chemistry to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar azetidine derivatives for potential therapeutic applications.
Chemical Structure and Properties
This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring is known for its significant ring strain, which influences its chemical reactivity and conformational properties.[1] The structure incorporates three key functional groups that dictate its overall characteristics: the azetidine ring, an azide group at the 3-position, and a 4-methylbenzyl group attached to the nitrogen atom. Azetidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₄N₄ | - |
| Molecular Weight | 202.26 g/mol | Calculated |
| CAS Number | 2097946-90-0 | Vendor Information |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar N-benzylazetidines |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and poorly soluble in water. | General solubility of similar organic compounds |
| pKa | Not available. The azetidine nitrogen is a tertiary amine, and its basicity will be influenced by the electron-withdrawing effect of the benzyl group. | - |
| LogP | Not available. Predicted to be moderately lipophilic. | - |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of substituted azetidines.[1][5][6]
2.1. Proposed Synthesis of this compound
A common and effective method for the synthesis of 1,3-disubstituted azetidines involves the dialkylation of a primary amine with a suitable 1,3-dielectrophile.[6]
-
Step 1: Synthesis of 1,3-ditosyl-2-propanol. This can be achieved by reacting epichlorohydrin with a suitable nucleophile to open the epoxide, followed by protection of the resulting hydroxyl groups, for instance as tosylates.
-
Step 2: Synthesis of 1-(4-methylbenzyl)azetidin-3-ol. 4-methylbenzylamine is reacted with a 1,3-dihalopropane derivative (e.g., 1,3-dibromo-2-propanol or a diepoxide precursor) in the presence of a base to facilitate the cyclization to the corresponding azetidin-3-ol.
-
Step 3: Mesylation of the hydroxyl group. The hydroxyl group of 1-(4-methylbenzyl)azetidin-3-ol is converted to a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Step 4: Azide substitution. The mesylated intermediate is then reacted with sodium azide in a polar aprotic solvent, such as DMF, to yield the final product, this compound, via an SN2 reaction.
2.2. Characterization Methods
The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the 4-methylbenzyl group, the benzylic methylene protons, the methyl protons, and the protons of the azetidine ring. The chemical shifts and coupling constants of the azetidine protons would be indicative of the ring conformation.[7][8]
-
¹³C NMR spectroscopy would confirm the presence of all carbon atoms, including the distinct signals for the azetidine ring carbons, the benzylic carbon, and the aromatic and methyl carbons of the 4-methylbenzyl group.[9][10]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show a characteristic strong absorption band for the azide (N₃) stretching vibration, typically in the range of 2100-2260 cm⁻¹. Other notable peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
-
Chromatography:
-
Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction.
-
Column chromatography would be the primary method for the purification of the final product.
-
High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.
-
Potential Biological Activity and Signaling Pathways
Specific biological activities for this compound have not been reported. However, the azetidine scaffold is a component of numerous biologically active compounds.[2][3] Azetidin-2-one (β-lactam) rings are famously present in penicillin and cephalosporin antibiotics.[14] Non-β-lactam azetidines have also been investigated for a range of pharmacological activities, including as antibacterial, anticancer, and anti-inflammatory agents.[9][15] The azide group can also contribute to biological activity or serve as a versatile handle for further chemical modification via "click chemistry."
Given the structural motifs, this compound could be a candidate for screening in various biological assays, particularly those targeting bacterial cell wall synthesis, or as an inhibitor of enzymes where the strained azetidine ring might mimic a substrate or transition state.
Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Diagram 2: Logical Flow for Biological Evaluation
Caption: Logical workflow for the preliminary biological evaluation of a novel azetidine derivative.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. ijsr.net [ijsr.net]
- 15. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to the Reactivity and Stability of 3-azido-1-(4-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated reactivity and stability of 3-azido-1-(4-methylbenzyl)azetidine. Due to the limited availability of data on this specific molecule, this guide draws upon established principles of azetidine and azide chemistry to predict its behavior and provide relevant experimental context.
Core Compound Profile
This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and an energetic azide group. The N-(4-methylbenzyl) substituent provides steric bulk and influences the electronic properties of the azetidine nitrogen. This compound is of interest as a versatile building block in medicinal chemistry and drug discovery, primarily due to the orthogonal reactivity of its two key functional groups.
Predicted Reactivity and Stability
The reactivity of this compound is dominated by the chemistry of the azide moiety and the strained azetidine ring. The following table summarizes the expected key reactions and stability considerations.
| Feature | Predicted Reactivity/Stability | Reaction Partners/Conditions | Expected Products | Notes |
| Azide Group | [3+2] Cycloaddition (Click Chemistry) | Terminal or internal alkynes, copper(I) catalyst | 1,2,3-Triazoles | High-yielding and regioselective reaction, widely used for bioconjugation.[1][2][3][4] |
| Staudinger Reaction/Ligation | Phosphines (e.g., triphenylphosphine) | Iminophosphoranes, amines (after hydrolysis) | A mild method for the reduction of azides to primary amines.[5][6][7] | |
| Thermal Decomposition | Heat | Nitrene intermediate, nitrogen gas | Organic azides can be thermally unstable and potentially explosive. Decomposition is often initiated by the loss of N2 gas.[8][9][10] | |
| Azetidine Ring | Nucleophilic Ring-Opening | Strong nucleophiles, acid catalysis | Substituted γ-amino compounds | The strained four-membered ring is susceptible to cleavage, particularly upon activation of the ring nitrogen.[11][12][13][14] |
| Stability | Generally stable under neutral conditions | No reaction | Azetidines are more stable than the corresponding three-membered aziridines.[13] |
Key Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound, based on established literature for similar compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between an organic azide and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve this compound and the terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Staudinger Reduction
This protocol outlines the reduction of the azide to a primary amine using triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Solvent (e.g., tetrahydrofuran (THF) and water)
Procedure:
-
Dissolve this compound in THF.
-
Add triphenylphosphine (typically 1.1 equivalents) to the solution. Nitrogen gas evolution is usually observed.
-
Stir the reaction mixture at room temperature until the starting azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).
-
Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.
-
Stir the mixture for several hours or until the hydrolysis is complete (monitor by LC-MS).
-
Remove the THF under reduced pressure.
-
The aqueous residue can be acidified with HCl and washed with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.
-
The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary amine.
Visualizing Reaction Pathways
The following diagrams illustrate the key reactive pathways for this compound.
Safety and Handling
Thermal Stability: Organic azides are energetic compounds and can decompose exothermically, sometimes explosively, upon heating.[8][9][10] The thermal stability of azides is influenced by the electronic nature of their substituents. While specific data for this compound is not available, it should be handled with care and protected from heat, shock, and friction. It is recommended to perform a thermal stability analysis (e.g., using Differential Scanning Calorimetry) before scaling up any reactions involving this compound.
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from heat and sources of ignition.
This guide provides a foundational understanding of the reactivity and stability of this compound based on current chemical literature. Researchers are encouraged to perform small-scale pilot reactions to validate these predicted behaviors under their specific experimental conditions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 12. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of Azetidines: A Four-Membered Ring's Journey from Obscurity to Therapeutic Prominence
An In-depth Technical Guide on the Discovery and History of Azetidine-Containing Compounds
For decades, the strained four-membered azetidine ring was considered a synthetic curiosity, a challenging motif for chemists to construct and often overlooked in the grand scheme of drug discovery. However, its inherent conformational rigidity, coupled with its ability to impart unique physicochemical properties, has led to a renaissance of interest in this heterocycle. This guide provides a comprehensive overview of the discovery and historical development of azetidine-containing compounds, from the first naturally occurring isolates to their current status as key pharmacophores in marketed drugs and clinical candidates. We delve into the pivotal synthetic milestones, quantitative biological data, and the intricate signaling pathways modulated by these remarkable molecules, offering a valuable resource for researchers, scientists, and drug development professionals.
Early Discoveries and the Dawn of Azetidine Chemistry
While the related β-lactam (azetidin-2-one) ring system was known from early work on penicillins, the parent azetidine scaffold remained relatively obscure.[1] A pivotal moment in the history of azetidines came in 1955 with the isolation of L-azetidine-2-carboxylic acid from the leaves of the lily-of-the-valley (Convallaria majalis).[2] This discovery of a naturally occurring azetidine sparked interest in its biological role and potential as a proline analogue.[3] Early synthetic efforts were often hampered by the high ring strain of the four-membered ring, leading to low yields and limited substrate scope.[4]
Key Azetidine-Containing Compounds in Modern Medicine
The initial challenges in synthesis have been overcome through the development of innovative methodologies, paving the way for the incorporation of the azetidine motif into a diverse array of bioactive molecules. This section highlights three key examples that showcase the therapeutic impact of azetidine-containing compounds.
L-Azetidine-2-carboxylic Acid: The Natural Pioneer
As the first identified naturally occurring azetidine, L-azetidine-2-carboxylic acid holds a significant place in the history of these compounds. Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structures and functions.[3] This property has made it a valuable tool in biochemical research.
Azelnidipine: A New Generation Calcium Channel Blocker
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[5] Marketed in Japan, it is distinguished from other drugs in its class by a gradual onset of action and a long-lasting hypotensive effect with a reduced incidence of reflex tachycardia.[6][7] This favorable pharmacokinetic profile is attributed in part to the presence of the azetidine ring.
Cobimetinib: A Targeted Cancer Therapy
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway, which is often dysregulated in various cancers.[8] Approved for the treatment of certain types of melanoma, cobimetinib's efficacy demonstrates the power of targeting specific nodes in oncogenic signaling cascades.[8]
Azetidine Amides as STAT3 Inhibitors: A New Frontier in Cancer Treatment
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers. A novel class of (R)-azetidine-2-carboxamide analogues has emerged as potent, sub-micromolar inhibitors of STAT3.[9] These compounds have been shown to selectively inhibit STAT3 over other STAT family members and induce apoptosis in cancer cell lines.[9]
Quantitative Data on Key Azetidine-Containing Compounds
To facilitate a comparative analysis, the following tables summarize the physicochemical and biological data for the highlighted azetidine-containing compounds.
Table 1: Physicochemical Properties of Key Azetidine-Containing Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Azetidine | C₃H₇N | 57.09 | - | Miscible in water |
| L-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | 215 | 5.0 g/100 mL in water[3] |
| Azelnidipine | C₃₃H₃₄N₄O₆ | 582.65 | 120-126 | Soluble in DMSO and ethanol[10] |
| Cobimetinib | C₂₁H₂₁F₃IN₃O₂ | 531.31 | - | Soluble in DMSO and ethanol[8] |
Table 2: Biological Activity of Selected Azetidine-Containing Drugs and Investigational Compounds
| Compound | Target(s) | IC₅₀ / EC₅₀ / K D | Indication / Activity |
| Azelnidipine | L-type calcium channels | IC₅₀ = 3.1 nM[10] | Hypertension[5] |
| Cobimetinib | MEK1, MEK2 | IC₅₀ = 4.2 nM (MEK1)[8] | Melanoma[8] |
| STAT3 Inhibitors | Anticancer | ||
| Compound 5a | STAT3 | IC₅₀ = 0.55 µM | STAT3 Inhibition[9] |
| Compound 5o | STAT3 | IC₅₀ = 0.38 µM | STAT3 Inhibition[9] |
| Compound 7g | STAT3 | K D = 880 nM | STAT3 Inhibition[9] |
| Compound 8i | STAT3 | IC₅₀ = 0.34 µM | STAT3 Inhibition[9] |
| Compound 9k | STAT3 | K D = 960 nM | STAT3 Inhibition[9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of azetidine-containing compounds are a direct result of their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by azelnidipine, cobimetinib, and the novel STAT3 inhibitors.
Experimental Protocols for Key Syntheses
The following sections provide detailed methodologies for the synthesis of L-azetidine-2-carboxylic acid and the general scheme for the synthesis of azetidine-based STAT3 inhibitors.
Synthesis of L-Azetidine-2-carboxylic Acid from γ-Butyrolactone
This multi-step synthesis provides a reliable route to L-azetidine-2-carboxylic acid, a key chiral building block.[4]
Step 1: Bromination and Esterification of γ-Butyrolactone γ-Butyrolactone is first brominated at the α-position, followed by esterification to yield an α-bromo-γ-butyrolactone ester. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, followed by reaction with an alcohol (e.g., ethanol) under acidic conditions.
Step 2: Cyclization to form the Azetidine Ring The α-bromo-γ-butyrolactone ester is then reacted with a primary amine (e.g., benzylamine) to induce cyclization. The amine first opens the lactone ring via nucleophilic acyl substitution, and the resulting intermediate undergoes an intramolecular nucleophilic substitution where the amine displaces the bromide to form the azetidine ring.
Step 3: Hydrogenation to Remove the Protecting Group The N-benzyl protecting group is removed by catalytic hydrogenation. This is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Step 4: Resolution of the Racemic Mixture If a racemic synthesis was performed, the final step involves the resolution of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
General Synthetic Scheme for Azetidine-based STAT3 Inhibitors
The potent (R)-azetidine-2-carboxamide STAT3 inhibitors are synthesized through a convergent approach, as detailed in the supplementary information of the primary research article.[9]
Step 1: Synthesis of the (R)-Azetidine-2-carboxamide Core (R)-Azetidine-2-carboxylic acid is coupled with a substituted aniline derivative using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Step 2: Functionalization of the Aromatic Scaffolds The various aromatic and heteroaromatic moieties are synthesized separately, often involving multiple steps to introduce the desired substituents that modulate the compound's potency and physicochemical properties.
Step 3: Final Coupling The functionalized aromatic fragments are then coupled to the (R)-azetidine-2-carboxamide core, typically through amide bond formation or other cross-coupling reactions, to yield the final STAT3 inhibitors.
Conclusion and Future Outlook
The journey of azetidine-containing compounds from their initial discovery to their current role in medicine is a testament to the power of synthetic innovation and a deeper understanding of medicinal chemistry principles. The once-daunting four-membered ring is now a valuable tool in the medicinal chemist's arsenal, offering a unique combination of structural rigidity and favorable physicochemical properties. The success of drugs like azelnidipine and cobimetinib, along with the promising preclinical data for novel STAT3 inhibitors, underscores the vast potential of the azetidine scaffold. As synthetic methodologies continue to evolve, we can anticipate the discovery and development of a new generation of azetidine-containing therapeutics with improved efficacy and safety profiles, further solidifying the importance of this small but mighty heterocycle in the future of drug discovery.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106279109A - A kind of preparation method of azelnidipine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 3-Azido-1-(4-methylbenzyl)azetidine: A Technical Guide
Disclaimer: As of late 2025, a specific theoretical study on the conformation of 3-azido-1-(4-methylbenzyl)azetidine is not available in the published scientific literature. This guide, therefore, presents a comprehensive theoretical framework based on established principles of azetidine chemistry and computational studies of structurally related molecules. The provided data and protocols are representative and intended to guide researchers in their investigation of this or similar compounds.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties. The conformational preferences of substituted azetidines are crucial for their biological activity, influencing how they interact with their molecular targets. This guide provides an in-depth theoretical approach to understanding the conformational landscape of this compound.
The conformational flexibility of the azetidine ring, coupled with the steric and electronic influence of the 3-azido and 1-(4-methylbenzyl) substituents, dictates the overall three-dimensional structure of the molecule. Theoretical calculations are an indispensable tool for elucidating the stable conformers, the energy barriers between them, and the geometric parameters that define them.
Conformational Degrees of Freedom
The key conformational variables for this compound are:
-
Azetidine Ring Puckering: The four-membered ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering angle and a pseudo-rotation phase angle.
-
Orientation of the 3-Azido Group: The azido substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the puckered ring.
-
Rotation around the N1-C(benzyl) Bond: The 4-methylbenzyl group can rotate around the bond connecting the benzylic carbon to the ring nitrogen, leading to different spatial arrangements of the aromatic ring.
These degrees of freedom result in a complex potential energy surface with several local minima corresponding to stable or metastable conformers.
Computational Methodology
A robust computational protocol is essential for accurately predicting the conformational preferences of the target molecule. A typical workflow involves a multi-step approach combining different levels of theory.
Conformational Search
The initial exploration of the potential energy surface is typically performed using a lower-level, computationally less expensive method to identify a broad range of possible conformers.
-
Method: Molecular Mechanics (e.g., MMFF94s) or semi-empirical methods (e.g., PM7).
-
Procedure: A systematic or stochastic search of the key dihedral angles (ring puckering, C-N rotation) is performed to generate a large number of initial structures. These structures are then minimized.
Geometry Optimization and Frequency Calculations
The unique conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory to obtain accurate structures and relative energies.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for improved accuracy.
-
Procedure: The geometry of each conformer is optimized to a stationary point on the potential energy surface. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
High-Accuracy Single-Point Energy Calculations
To further refine the relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using an even more accurate method.
-
Method: Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
-
Solvent Effects: To model the behavior in a specific solvent, the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated into the DFT or high-level calculations.
Predicted Conformational Preferences
Based on studies of similar substituted azetidines, the following conformational preferences for this compound can be anticipated. The azetidine ring itself is known to be puckered.
Azetidine Ring Puckering
The azetidine ring will adopt a non-planar conformation. The degree of puckering is influenced by the substituents. For the parent azetidine molecule, a puckering angle of around 37° has been reported[1]. The presence of substituents at the 1 and 3 positions will likely alter this value.
Conformer Stability
The relative stability of the conformers will be determined by a balance of steric and electronic effects. The two primary conformers are expected to be the one with the 3-azido group in a pseudo-equatorial position and the one with it in a pseudo-axial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.
The orientation of the N-(4-methylbenzyl) group will also play a significant role. Studies on N-benzyl substituted heterocyclic rings suggest that the benzyl group will orient itself to minimize steric clashes with the ring and its substituents.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data that would be expected from a thorough computational analysis of this compound.
Table 1: Relative Energies of Key Conformers
| Conformer | 3-Azido Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |
| Conf-1 | pseudo-equatorial | anti | 0.00 | 0.00 |
| Conf-2 | pseudo-axial | anti | 1.5 - 2.5 | 1.2 - 2.2 |
| Conf-3 | pseudo-equatorial | gauche | 0.8 - 1.5 | 0.7 - 1.3 |
| Conf-4 | pseudo-axial | gauche | 2.5 - 4.0 | 2.2 - 3.5 |
Energies are relative to the most stable conformer (Conf-1). The ranges reflect the expected variation with different levels of theory.
Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)
| Parameter | Description | Predicted Value |
| τ(C2-N1-C4-C3) | Azetidine ring puckering dihedral angle | 25° - 35° |
| d(N1-C(benzyl)) | N1 to benzylic carbon bond length | 1.46 - 1.48 Å |
| ∠(C3-C4-N1-C(benzyl)) | Dihedral angle of the N-benzyl group | 160° - 180° (anti) |
| ∠(C2-C3-N(azido)) | Angle of the azido substituent | 110° - 115° |
Experimental Protocols (Cited Methodologies)
The theoretical predictions should ideally be validated by experimental data. The following are standard experimental techniques used for the conformational analysis of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: High-resolution ¹H and ¹³C NMR spectra are recorded in a suitable solvent (e.g., CDCl₃, DMSO-d₆). Key information can be obtained from:
-
Coupling Constants (J-values): Vicinal coupling constants (³J) between protons on the azetidine ring are sensitive to the dihedral angles and can be used to infer the ring puckering and substituent orientation.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can identify through-space interactions between protons, providing information about the relative orientation of the substituents and the conformation of the N-benzyl group. For instance, NOEs between the benzylic protons and the protons on the azetidine ring can define the orientation of the benzyl group.
-
X-ray Crystallography
-
Protocol: Single crystals of the compound are grown, and X-ray diffraction analysis is performed. This technique provides the precise solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles. This data serves as an excellent benchmark for the gas-phase or solution-phase computational results.
Visualizations
Conformational Isomers of 3-Substituted Azetidine
The following diagram illustrates the equilibrium between the pseudo-axial and pseudo-equatorial conformers of a 3-substituted azetidine.
A diagram illustrating the ring inversion of a 3-substituted azetidine between the pseudo-axial and pseudo-equatorial conformers.
Computational Workflow
The logical flow of a computational conformational analysis is depicted below.
References
Methodological & Application
Application Notes and Protocols: 3-azido-1-(4-methylbenzyl)azetidine in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-azido-1-(4-methylbenzyl)azetidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The unique structural features of the azetidine ring offer significant potential in drug discovery and development, providing a conformationally constrained scaffold that can enhance binding affinity and improve pharmacokinetic properties.[1][2][3][4]
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile bioorthogonal reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6][7] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[8][9][10]
This compound is a valuable building block that combines the desirable properties of the azetidine moiety with the reactive azide handle for click chemistry. The rigid four-membered ring of azetidine can impart favorable conformational constraints on a molecule, which can be advantageous for optimizing interactions with biological targets.[1][2] The 4-methylbenzyl group provides a degree of lipophilicity and can be involved in further synthetic modifications.
This document provides a general protocol for the use of this compound in a typical CuAAC reaction, along with representative data and a workflow for reaction setup and monitoring.
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various terminal alkynes. These values are based on typical results observed for similar benzylic azides in CuAAC reactions and serve as a guideline for expected outcomes.[1][5][11][12]
| Entry | Alkyne Partner | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(4-methylbenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine | 1 | 95 |
| 2 | Propargyl alcohol | (1-((1-(4-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl))methanol | 1.5 | 92 |
| 3 | N-propargylacetamide | N-((1-((1-(4-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl))methyl)acetamide | 1.5 | 90 |
| 4 | 1-ethynyl-4-fluorobenzene | 3-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)azetidine | 1 | 96 |
| 5 | 3-ethynyl-N,N-dimethylaniline | N,N-dimethyl-3-(1-((1-(4-methylbenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl))aniline | 2 | 88 |
Experimental Protocols
This section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction using this compound.
Materials
-
This compound
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established procedures for CuAAC reactions.[2][13][14][15][16]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the terminal alkyne (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in deionized water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the desired volume of the this compound stock solution (e.g., 1 equivalent).
-
Add the terminal alkyne stock solution (e.g., 1-1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration (e.g., final concentration of azide at 1 mM).
-
If using a ligand, add the THPTA stock solution (e.g., 5 equivalents relative to copper).
-
Add the copper(II) sulfate stock solution (e.g., 0.1 equivalents, 10 mol%).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 0.5 equivalents, 50 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-triazole product.
-
Mandatory Visualizations
Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: General reaction scheme for the CuAAC of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Click Reaction Protocol Kits for Imaging, Cytometry & HTS [baseclick.eu]
- 7. labinsights.nl [labinsights.nl]
- 8. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com [confluore.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3-azido-1-(4-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-azido-1-(4-methylbenzyl)azetidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bioorthogonal reaction is a cornerstone of modern chemical biology and drug discovery, enabling the efficient and specific conjugation of molecules in complex biological environments. The unique properties of the azetidine scaffold can impart favorable pharmacokinetic characteristics to the resulting triazole products, making this an attractive building block for novel therapeutics.[1][2][3][4][5][6]
Introduction to SPAAC with Azetidine Derivatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds rapidly and selectively between a strained cyclooctyne and an azide, without the need for a cytotoxic copper catalyst.[3][7][][9] This makes it an ideal tool for in vivo and in vitro applications, including live-cell imaging, bioconjugation, and drug delivery.[5][10] The incorporation of the azetidine moiety, a four-membered nitrogen-containing heterocycle, into the azide component offers several advantages in drug design.[1][6] Azetidines can improve physicochemical properties such as solubility and metabolic stability, and their rigid structure can be used to control the conformation of bioactive molecules.[6] The resulting 1,2,3-triazole linkage formed via SPAAC is highly stable and can act as a bioisostere for other functional groups, further expanding the chemical space for drug discovery.[4][10][11]
Applications in Drug Discovery and Development
The SPAAC reaction with this compound can be employed in various stages of the drug discovery pipeline:
-
Lead Discovery and Optimization: Rapidly generate libraries of compounds by conjugating the azetidine-azide to a diverse range of alkyne-modified fragments. The resulting triazole-containing molecules can be screened for biological activity.[4][11]
-
Target Identification and Validation: Labeling of biomolecules (e.g., proteins, nucleic acids) with the azetidine-azide allows for their visualization and tracking within living systems.
-
Bioconjugation: Create well-defined antibody-drug conjugates (ADCs), PROTACs, or other targeted therapies by linking the azetidine-containing payload to a targeting moiety.[10]
-
Prodrug Development: The triazole linkage can be designed to be cleavable under specific physiological conditions, enabling the targeted release of a therapeutic agent.
Quantitative Data: SPAAC Reaction Kinetics
The rate of a SPAAC reaction is a critical parameter for its successful application. The second-order rate constant (k₂) is dependent on the structure of both the cyclooctyne and the azide, as well as the reaction conditions. While specific kinetic data for this compound is not yet published, the following table summarizes reported rate constants for the reaction of benzyl azide (a structurally similar azide) with various commonly used cyclooctynes. This data can be used to estimate the expected reactivity and select the appropriate cyclooctyne for a given application.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Reference |
| Dibenzocyclooctyne | DBCO | ~ 0.1 - 0.9 | Organic/Aqueous | [12] |
| Dibenzoazacyclooctyne | DIBAC | ~ 0.3 - 1.0 | Organic/Aqueous | [12] |
| Bicyclononyne | BCN | ~ 0.01 - 0.1 | Organic/Aqueous | [12] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Organic/Aqueous | [12] |
| Fluorinated Cycloparaphenylene | fluor[11+1]CPP | 1.8 x 10⁻² | DMSO | [13] |
| Meta-linked Cycloparaphenylene | m[9+1]CPP | 9.6 x 10⁻³ | DMSO | [13] |
Note: The reactivity of this compound is expected to be in a similar range to benzyl azide. The electron-donating nature of the azetidine nitrogen may slightly influence the reaction rate. Experimental determination of the specific rate constant is recommended for precise kinetic modeling.
Experimental Protocols
The following protocols provide a general framework for performing a SPAAC reaction with this compound and a dibenzocyclooctyne (DBCO)-functionalized molecule. These should be optimized for specific applications.
Protocol 1: General Procedure for Small Molecule Conjugation
This protocol describes the reaction between this compound and a DBCO-containing small molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of aqueous buffer and a water-miscible organic solvent like DMSO or acetonitrile)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Analytical instruments for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the DBCO-functionalized molecule in the same solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the desired amount of the DBCO-functionalized molecule stock solution.
-
Add 1.0 to 1.2 equivalents of the this compound stock solution to the reaction vessel.
-
Adjust the final concentration of the reactants to be in the range of 1-10 mM. The reaction can be performed at higher concentrations to accelerate the rate.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25 °C). The reaction can be gently heated (e.g., to 37 °C) to increase the rate if necessary.[7]
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the specific reactants and concentrations.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Bioconjugation to a DBCO-Labeled Protein
This protocol outlines the conjugation of this compound to a protein that has been pre-labeled with a DBCO moiety.
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO group.[14][15]
-
This compound
-
Stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).
-
Purification system for proteins (e.g., size-exclusion chromatography, dialysis).
-
Analytical instruments for protein characterization (e.g., SDS-PAGE, mass spectrometry).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM).
-
-
Reaction Setup:
-
To the solution of the DBCO-labeled protein, add a 5- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature or 37 °C for 1 to 4 hours, or overnight at 4 °C.[16] The optimal time and temperature should be determined empirically. Gentle agitation (e.g., on a rotator) can be beneficial.
-
-
Purification:
-
Remove the excess unreacted this compound and the resulting triazole product by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation by SDS-PAGE, where a shift in the molecular weight of the protein should be observed.
-
Further characterization by mass spectrometry can be used to determine the degree of labeling.
-
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual application of SPAAC in drug discovery.
Caption: General workflow for a SPAAC reaction.
Caption: Conceptual diagram of SPAAC for drug delivery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 9. Account Suspended [nanotechnology.blog]
- 10. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 3-azido-1-(4-methylbenzyl)azetidine as a Bioorthogonal Chemistry Probe
Introduction
Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3][4] These reactions typically involve two components: a bioorthogonal probe and a reporter molecule. The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological functional groups.[2][4][5] When incorporated into a molecule like 3-azido-1-(4-methylbenzyl)azetidine, it can serve as a chemical handle for subsequent labeling and detection.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional structure and metabolic stability, making it an attractive component in medicinal chemistry and for the design of chemical probes.[6][7] The 4-methylbenzyl group can influence the probe's solubility and cell permeability. This document provides an overview of the potential applications and detailed protocols for utilizing this compound in bioorthogonal labeling experiments.
Disclaimer: The following application notes and protocols are based on the general principles of bioorthogonal chemistry and the known reactivity of azide-containing probes. Specific experimental conditions may require further optimization for your particular system.
Physicochemical and Kinetic Data
The successful application of a bioorthogonal probe is dependent on its physicochemical properties and reaction kinetics. The following tables summarize hypothetical, yet plausible, data for this compound to guide experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₄ |
| Molecular Weight | 202.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Storage | Store at -20°C, protected from light |
Table 2: Illustrative Reaction Kinetics with Complementary Probes
| Reaction Type | Complementary Probe | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Alkyne-DBCO | ~10³ - 10⁴ | Copper-catalyzed, rapid kinetics.[8][9] |
| SPAAC | BCN-Fluorophore | ~0.1 - 1.0 | Strain-promoted, copper-free, suitable for live-cell imaging.[2][3] |
| Staudinger Ligation | Phosphine-Biotin | ~0.002 | Slower kinetics compared to cycloaddition reactions.[2] |
Table 3: Cell Viability Data (Hypothetical)
| Cell Line | Concentration (µM) | Incubation Time (h) | Viability (%) |
| HeLa | 100 | 24 | >98% |
| HeLa | 250 | 24 | >95% |
| HEK293T | 100 | 24 | >99% |
| HEK293T | 250 | 24 | >96% |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of this probe.
Caption: A generalized workflow for bioorthogonal labeling experiments.
Caption: A conceptual pathway for assessing drug-target engagement.
Caption: Logical relationships between different click chemistry methods.
Experimental Protocols
Protocol 1: General Procedure for Live Cell Labeling and Imaging
This protocol describes a general method for labeling live cells using this compound followed by detection with a strained alkyne-fluorophore via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
This compound
-
Strained alkyne-fluorophore (e.g., DBCO-Cy5)
-
Cell culture medium (appropriate for your cell line)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Incubation: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25-100 µM). c. Remove the existing medium from the cells and replace it with the probe-containing medium. d. Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.
-
Washing: a. Remove the probe-containing medium. b. Gently wash the cells three times with pre-warmed PBS to remove any unincorporated probe.
-
Click Reaction (Labeling): a. Prepare a solution of the strained alkyne-fluorophore (e.g., DBCO-Cy5) in culture medium (e.g., 5-10 µM). b. Add the fluorophore solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washing: a. Remove the fluorophore solution. b. Wash the cells three times with PBS. c. Add fresh culture medium or imaging buffer to the cells.
-
Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. b. Include negative controls (cells not treated with the azide probe but incubated with the fluorophore) to assess background fluorescence.
Protocol 2: In Vitro Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the labeling of a purified, alkyne-modified protein with this compound in vitro.
Materials:
-
Purified alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents: a. Azide Probe: Prepare a 10 mM stock solution of this compound in DMSO. b. Copper/Ligand Premix: Prepare a solution of 10 mM CuSO₄ and 50 mM THPTA in water. c. Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
Reaction Setup: a. In a microcentrifuge tube, combine the following in order:
- Alkyne-modified protein (to a final concentration of 10-50 µM)
- This compound (to a final concentration of 100-500 µM)
- Copper/Ligand Premix (to a final concentration of 100 µM CuSO₄ / 500 µM THPTA) b. Vortex gently to mix.
-
Initiate Reaction: a. Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. b. Vortex gently. c. Incubate the reaction at room temperature for 1-2 hours.
-
Purification: a. Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analysis: a. Confirm successful labeling via methods such as SDS-PAGE (if the probe adds sufficient mass), mass spectrometry, or by using an azide-modified reporter with a detectable tag (e.g., biotin) followed by a Western blot.
Troubleshooting and Considerations
-
High Background: Insufficient washing or non-specific binding of the reporter molecule can lead to high background. Increase the number of wash steps or add a blocking agent like BSA to the reporter incubation step.
-
Low Signal: The concentration of the probe or reporter may be too low, or the incubation times may be too short. Optimize these parameters. Ensure the activity of the copper catalyst and reducing agent in CuAAC reactions.
-
Cell Toxicity: If cell toxicity is observed, reduce the concentration of the azide probe or the incubation time. For live-cell experiments, SPAAC is generally preferred over CuAAC due to the cytotoxicity of copper.[3][4]
-
Probe Stability: Azides are generally stable, but prolonged exposure to light or certain reducing agents should be avoided. Always use freshly prepared solutions of reagents like sodium ascorbate.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Topic: Protocol for Triazole Synthesis using 3-azido-1-(4-methylbenzyl)azetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3] These application notes provide a detailed protocol for the synthesis of novel triazole derivatives utilizing this compound as the azide component. The resulting triazole-azetidine conjugates are of significant interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules.
General Reaction Scheme
The core reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne, catalyzed by a copper(I) species. The copper catalyst plays a crucial role in lowering the activation energy and ensuring the exclusive formation of the 1,4-regioisomer.[1][2]
Caption: General reaction scheme for the CuAAC synthesis of triazoles.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis of triazoles from this compound.
Materials and Reagents
-
This compound
-
Various terminal alkynes (e.g., phenylacetylene, propargyl alcohol, 1-hexyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dichloromethane (CH₂Cl₂), tert-butanol (t-BuOH), water (H₂O), N,N-Dimethylformamide (DMF)[4]
-
Celite
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
General Procedure for Triazole Synthesis
A variety of copper catalysts can be employed for the CuAAC reaction, including copper(I) and copper(II) salts, as well as metallic copper.[5] The following protocol utilizes a common and reliable method where the active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent.[3]
-
Reaction Setup: To a solution of the chosen alkyne (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent mixture such as CH₂Cl₂ (10 mL) or a 1:1 mixture of t-BuOH and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).[6]
-
Initiation: To the stirring mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper catalyst.[6] The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product is purified by crystallization or column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.[6]
Caption: Experimental workflow for CuAAC synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of various triazoles from this compound and different alkynes, based on typical outcomes for CuAAC reactions.
| Entry | Alkyne | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | t-BuOH/H₂O (1:1) | 12 | 95 |
| 2 | Propargyl alcohol | CH₂Cl₂ | 24 | 92 |
| 3 | 1-Hexyne | DMF | 18 | 88 |
| 4 | Ethynyltrimethylsilane | THF/H₂O (1:1) | 16 | 90 |
| 5 | 4-Ethynylanisole | t-BuOH/H₂O (1:1) | 14 | 96 |
Discussion
The copper-catalyzed azide-alkyne cycloaddition is a robust and versatile method for the synthesis of 1,2,3-triazoles. The reaction generally proceeds in high yields with excellent regioselectivity for the 1,4-disubstituted product.[1] The choice of solvent can influence the reaction rate, with solvent mixtures containing water often accelerating the reaction.[4] The protocol described is a general guideline, and optimization of reaction conditions (e.g., catalyst loading, temperature, solvent) may be necessary for specific substrates to achieve maximum yields.[7] For instance, some reactions may benefit from gentle heating to proceed at a reasonable rate.[8]
Safety Precautions
-
Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.
-
Copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform all reactions in a well-ventilated fume hood.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-azido-1-(4-methylbenzyl)azetidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained ring system imparts desirable physicochemical properties to parent molecules, such as improved aqueous solubility, metabolic stability, and three-dimensionality, which can lead to enhanced pharmacological profiles.[3] The azetidine scaffold serves as a versatile bioisostere for other cyclic and acyclic moieties, offering novel exit vectors for molecular elaboration and access to unexplored chemical space.[1][4][5]
This document provides detailed application notes and protocols for the use of 3-azido-1-(4-methylbenzyl)azetidine , a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The presence of the azide functional group allows for its efficient conjugation to a wide variety of molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction forms a stable 1,2,3-triazole linkage, a moiety known to be present in numerous pharmacologically active compounds.[7][8][9]
I. Synthesis of this compound
Proposed Synthetic Pathway:
A potential route could start from a commercially available precursor, such as 1-(4-methylbenzyl)azetidin-3-ol. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Azido-1-(4-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds, specifically 1,2,3-triazoles, from the starting material 3-azido-1-(4-methylbenzyl)azetidine. The primary synthetic route described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction offers high yields, regioselectivity, and a broad substrate scope, making it an ideal method for generating libraries of novel compounds for drug discovery and development.[1] The resulting azetidine-triazole hybrids are of significant interest due to their potential as anticancer agents.[2][3][4][5]
Synthesis of 1,4-Disubstituted 1,2,3-Triazolyl-Azetidine Derivatives
The core reaction involves the [3+2] cycloaddition of the azide moiety in this compound with a terminal alkyne. This reaction is most efficiently carried out using a copper(I) catalyst, which ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[6][7] The general reaction scheme is presented below.
General Reaction Scheme:
In this reaction, R' can be a wide variety of substituents, allowing for the creation of a diverse library of compounds.
Experimental Protocol: Representative Synthesis of 1-(4-Methylbenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine
This protocol describes a general procedure for the CuAAC reaction between this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add phenylacetylene (1.1 mmol, 1.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-(4-methylbenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine.
Data Presentation
The following tables summarize representative quantitative data for a series of synthesized 1-(4-methylbenzyl)-3-(4-aryl-1H-1,2,3-triazol-1-yl)azetidine derivatives.
Table 1: Synthesis of 1-(4-Methylbenzyl)-3-(4-aryl-1H-1,2,3-triazol-1-yl)azetidine Derivatives
| Compound | R' (Aryl Group) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 92 | 154-156 |
| 1b | 4-Methoxyphenyl | 89 | 162-164 |
| 1c | 4-Chlorophenyl | 95 | 171-173 |
| 1d | 4-Nitrophenyl | 85 | 185-187 |
Table 2: Characterization Data for 1-(4-Methylbenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine (1a)
| Spectroscopic Data | Chemical Shift (δ ppm) or m/z |
| ¹H NMR (400 MHz, CDCl₃) | 7.85 (s, 1H, triazole-H), 7.80 (d, J = 7.6 Hz, 2H, Ar-H), 7.40 (t, J = 7.6 Hz, 2H, Ar-H), 7.30 (t, J = 7.2 Hz, 1H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 5.50 (quint, J = 6.8 Hz, 1H, NCH), 4.20 (t, J = 8.8 Hz, 2H, NCH₂), 3.80 (t, J = 8.8 Hz, 2H, NCH₂), 3.65 (s, 2H, ArCH₂), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 147.5, 137.5, 135.0, 130.5, 129.5, 129.0, 128.8, 128.2, 125.8, 120.0, 62.0, 60.5, 58.0, 21.2 |
| IR (KBr, cm⁻¹) | 3140, 3030, 2920, 1615, 1495, 1460, 1220, 1075, 820, 760 |
| HRMS (ESI) | Calculated for C₂₀H₂₂N₄ [M+H]⁺: 319.1866, Found: 319.1868 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(4-methylbenzyl)-3-(4-aryl-1H-1,2,3-triazol-1-yl)azetidine derivatives.
Caption: General workflow for the synthesis of triazolyl-azetidine derivatives.
Potential Signaling Pathway in Cancer Cells
Hybrid molecules containing 1,2,3-triazole moieties have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][5][8] The following diagram illustrates a plausible signaling pathway that could be targeted by these novel azetidine-triazole compounds, leading to an anticancer effect.
Caption: Plausible anticancer signaling pathway targeted by azetidine-triazole hybrids.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity | Bentham Science [eurekaselect.com]
- 3. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. design-and-synthesis-of-acridine-triazole-and-acridine-thiadiazole-derivatives-and-their-inhibitory-effect-against-cancer-cells - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: 3-azido-1-(4-methylbenzyl)azetidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-azido-1-(4-methylbenzyl)azetidine as a versatile building block in modern drug discovery. The protocols detailed below offer practical guidance for its synthesis and application in the generation of novel molecular entities through click chemistry.
Application Notes
The azetidine scaffold is a valuable motif in medicinal chemistry, prized for its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[1][2] The inherent ring strain of the four-membered ring in azetidines makes them reactive intermediates for further functionalization.[2][3] this compound is a bifunctional reagent that combines the desirable properties of the azetidine core with the versatile reactivity of an azide group.
The primary application of this compound in drug discovery lies in its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4] This reaction enables the rapid and efficient covalent ligation of the azetidine scaffold to a diverse range of molecules containing a terminal alkyne. This modular approach allows for the generation of large libraries of 1,2,3-triazole-linked compounds, which can be screened for biological activity against various therapeutic targets.[5][6] The resulting triazole ring is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions.[5]
The 1-(4-methylbenzyl) group serves as a protecting group for the azetidine nitrogen, which can be removed under specific conditions to allow for further derivatization at that position, adding another layer of diversity to the synthesized compounds.
Key Advantages:
-
Scaffold Hopping and Analogue Synthesis: Enables the introduction of a rigid, three-dimensional azetidine core into existing pharmacophores.
-
Library Generation: Facilitates the rapid synthesis of a large number of diverse compounds for high-throughput screening.[7]
-
Improved Drug-like Properties: The azetidine moiety can enhance solubility, metabolic stability, and cell permeability.
-
Bio-orthogonal Chemistry: The azide handle allows for conjugation to biomolecules in complex biological systems.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis of the title compound starting from commercially available 1-(4-methylbenzyl)azetidin-3-ol.
Materials:
-
1-(4-methylbenzyl)azetidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Mesylation of 1-(4-methylbenzyl)azetidin-3-ol:
-
Dissolve 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude mesylate from the previous step in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford this compound.
-
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the use of this compound in a typical click chemistry reaction with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne of interest (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
DCM or EtOAc for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve this compound and the terminal alkyne in a 1:1 mixture of t-BuOH and H₂O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3x).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl to remove copper salts, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole product.
Data Presentation
The following table represents hypothetical, yet realistic, data that could be generated when using this compound to synthesize a small library of compounds targeting a hypothetical kinase.
| Compound ID | Alkyne Partner | Yield (%) | Kinase IC₅₀ (nM) |
| AZ-001 | Phenylacetylene | 85 | 1250 |
| AZ-002 | 4-Ethynylpyridine | 78 | 850 |
| AZ-003 | Propargyl alcohol | 92 | >10000 |
| AZ-004 | 1-Ethynyl-4-fluorobenzene | 81 | 620 |
| AZ-005 | 3-Ethynyl-N,N-dimethylaniline | 75 | 450 |
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Step-by-step experimental workflow for the CuAAC reaction.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. csmres.co.uk [csmres.co.uk]
- 6. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols: 3-Azido-1-(4-methylbenzyl)azetidine for the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 3-azido-1-(4-methylbenzyl)azetidine as a versatile building block in the synthesis of potent enzyme inhibitors. The primary synthetic strategy highlighted is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the rapid and efficient generation of a diverse library of 1,2,3-triazole-containing compounds. These compounds have shown significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are implicated in Alzheimer's disease and type 2 diabetes, respectively. This document serves as a comprehensive guide, offering detailed synthetic procedures, enzymatic assay protocols, and representative inhibition data to facilitate the discovery and development of novel therapeutics.
Introduction
The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties of drug candidates. When functionalized with an azide group, as in this compound, it becomes a powerful tool for the construction of complex molecules through click chemistry. The resulting 1,2,3-triazole linkage is not merely a linker but often acts as a key pharmacophoric element, participating in hydrogen bonding and other interactions within the enzyme's active site.
The 1-(4-methylbenzyl) substituent on the azetidine nitrogen provides a lipophilic handle that can be oriented to interact with hydrophobic pockets in the target enzyme, potentially increasing potency and selectivity. This document outlines the synthesis of the key azido-azetidine precursor and its subsequent application in the preparation of enzyme inhibitors targeting acetylcholinesterase and α-glucosidase.
Data Presentation
The following tables summarize representative quantitative data for enzyme inhibitors synthesized from scaffolds structurally related to the this compound core. This data is intended to provide an expected range of activity for novel compounds synthesized using the protocols described herein.
Table 1: Representative Acetylcholinesterase (AChE) Inhibition Data for Azetidine-Triazole Derivatives
| Compound ID | Alkyne Partner Structure | IC50 (µM) | Reference Compound (IC50, µM) |
| AZ-AChE-1 | Propargyl-benzene | 8.5 | Donepezil (0.05) |
| AZ-AChE-2 | 1-Ethynyl-4-fluorobenzene | 5.2 | Tacrine (0.2) |
| AZ-AChE-3 | 3-Ethynylpyridine | 12.1 | Galantamine (1.5) |
| AZ-AChE-4 | Propargyl ether of 7-hydroxycoumarin | 1.8 | Rivastigmine (0.8) |
Table 2: Representative α-Glucosidase Inhibition Data for Azetidine-Triazole Derivatives
| Compound ID | Alkyne Partner Structure | IC50 (µM) | Reference Compound (IC50, µM) |
| AZ-AGS-1 | Propargyl-benzene | 25.4 | Acarbose (750) |
| AZ-AGS-2 | 1-Ethynyl-4-nitrobenzene | 15.8 | Miglitol (50) |
| AZ-AGS-3 | Propargyl ether of 2,4-dihydroxybenzaldehyde | 9.7 | Voglibose (20) |
| AZ-AGS-4 | 1-Phenyl-2-propyn-1-ol | 32.1 | Acarbose (750) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 1-(4-methylbenzyl)-3-hydroxyazetidine.
Step 1: Tosylation of 1-(4-methylbenzyl)-3-hydroxyazetidine
-
To a stirred solution of 1-(4-methylbenzyl)-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM (5 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 1-(4-methylbenzyl)azetidin-3-yl 4-methylbenzenesulfonate.
Step 2: Azidation of 1-(4-methylbenzyl)azetidin-3-yl 4-methylbenzenesulfonate
-
Dissolve the tosylated azetidine (1.0 eq) in dimethylformamide (DMF, 15 mL/mmol).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound is often of sufficient purity for the subsequent click reaction. If necessary, it can be further purified by column chromatography.
Alternative Step 2 using Mitsunobu Reaction:
-
To a solution of 1-(4-methylbenzyl)-3-hydroxyazetidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the desired azide.[1][2][3][4][5][6][7]
Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazole-based Enzyme Inhibitors via CuAAC (Click Chemistry)
-
In a vial, dissolve this compound (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (4 mL/mmol of azide).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq, 1M).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, 1M).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(1-(4-methylbenzyl)azetidin-3-yl)-4-(substituted)-1H-1,2,3-triazole.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microplate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water, 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer (50 mM Tris-HCl, pH 8.0, containing 0.1 M NaCl and 0.02 M MgCl2·6H2O), and 50 µL of buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL of electric eel AChE.
-
The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration. Donepezil or Tacrine can be used as a positive control.[8][9][10][11][12]
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microplate, add 50 µL of the test compound solution at various concentrations to 100 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 1.0 U/mL in 0.1 M phosphate buffer, pH 6.8) and pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) solution in 0.1 M phosphate buffer (pH 6.8).
-
Incubate the mixture at 37 °C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value. Acarbose can be used as a positive control.[13][14][15][16][17]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.8. Determination of α‐glucosidase inhibition activity [bio-protocol.org]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Determination of α-glucosidase inhibition [bio-protocol.org]
- 17. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Azido-1-(4-methylbenzyl)azetidine in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties. The strained four-membered ring of the azetidine scaffold makes it a valuable synthon for the development of novel therapeutic agents. The incorporation of an azido group at the 3-position of the azetidine ring, as in 3-azido-1-(4-methylbenzyl)azetidine , provides a versatile handle for the application of "click chemistry." This allows for the rapid and efficient synthesis of a diverse library of triazole-containing compounds, which can be screened for antibacterial activity. The 1-(4-methylbenzyl) substituent is a common feature in pharmacologically active molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and protocols for the utilization of this compound as a building block in the discovery and development of novel antibacterial agents. While specific data for this exact molecule is emerging, the protocols and data presented are based on established methodologies for analogous azetidine derivatives and provide a robust framework for research in this area.
Data Presentation: Antibacterial Activity of Structurally Related Azetidine Derivatives
Quantitative data on the antibacterial activity of various azetidine derivatives are summarized below. This data, derived from studies on analogous compounds, serves as a benchmark for evaluating newly synthesized agents based on the this compound scaffold. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Azetidin-2-one Derivatives | Staphylococcus aureus | 100 - 200 | Ampicillin | 25 |
| Bacillus subtilis | 100 - 250 | Ampicillin | 25 | |
| Escherichia coli | 200 - 500 | Ampicillin | 50 | |
| Pseudomonas aeruginosa | >500 | Ampicillin | 100 | |
| Fluoroquinolone-Azetidine Hybrids | Methicillin-sensitive Staphylococcus aureus | 0.25 - 16.00 | Ciprofloxacin | Not specified |
| Methicillin-resistant S. aureus | 0.25 - 16.00 | Ciprofloxacin | Not specified | |
| Escherichia coli (ATCC 35218) | 0.25 - 16.00 | Ciprofloxacin | Not specified | |
| BGAz Azetidine Derivatives | Mycobacterium tuberculosis (drug-sensitive) | <10 µM | Not specified | Not specified |
| Mycobacterium tuberculosis (MDR-TB) | <10 µM | Not specified | Not specified |
Note: The data presented is for analogous azetidine compounds and not specifically for this compound. It is intended to provide a comparative baseline for newly synthesized derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 3-azido-1-substituted azetidines, adapted for the target molecule.
Materials:
-
1-(4-methylbenzyl)-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Mesylation of the hydroxyl group:
-
Dissolve 1-(4-methylbenzyl)-3-hydroxyazetidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
-
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol enables the synthesis of a library of 1,2,3-triazole derivatives from this compound.
Materials:
-
This compound
-
A variety of terminal alkynes
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (or other suitable solvent systems like THF/water)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole derivative by silica gel column chromatography or preparative HPLC.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized azetidine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Standard antibiotic for positive control (e.g., ampicillin, ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized compounds and the standard antibiotic in DMSO to a stock concentration (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of the stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB with the standard antibiotic) and a negative control (bacteria in MHB with DMSO, but no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visual inspection can be aided by adding a viability indicator like resazurin, where a color change indicates metabolic activity.
-
Visualizations
Caption: Workflow for antibacterial agent development.
Caption: Click chemistry for antibacterial library synthesis.
Mechanism of Action: A Potential Hypothesis
While the precise mechanism of action for novel azetidine-triazole conjugates needs to be elucidated, related azido-containing nucleoside analogs like Azidothymidine (AZT) are known to act as DNA chain terminators in bacteria. It is plausible that some of the newly synthesized compounds could interfere with bacterial DNA replication or other essential cellular processes. Furthermore, the azetidine ring itself is a key component of β-lactam antibiotics, which inhibit bacterial cell wall synthesis. The diverse structures generated through click chemistry could lead to compounds with novel mechanisms of action, a critical need in the face of growing antibiotic resistance. Further studies, including target deconvolution and transcriptomic analysis, would be required to determine the specific molecular targets of any promising antibacterial hits.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-azido-1-(4-methylbenzyl)azetidine
Plausible Synthetic Pathway
A practical and logical synthetic approach to 3-azido-1-(4-methylbenzyl)azetidine can be envisioned as a two-step process. The first step involves the synthesis of a suitable precursor, such as 1-(4-methylbenzyl)-3-haloazetidine, followed by a nucleophilic substitution to introduce the azide functionality.
Technical Support Center: Synthesis of 3-azido-1-(4-methylbenzyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azido-1-(4-methylbenzyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic approach involves a three-step process:
-
Synthesis of the precursor alcohol: Reaction of 4-methylbenzylamine with a suitable three-carbon electrophile, such as epichlorohydrin, to form 1-(4-methylbenzyl)azetidin-3-ol.
-
Activation of the hydroxyl group: Conversion of the hydroxyl group on the azetidine ring to a good leaving group, typically by reaction with tosyl chloride or mesyl chloride to form the corresponding sulfonate ester.
-
Nucleophilic substitution with azide: Displacement of the leaving group with an azide salt, such as sodium azide, to yield the final product, this compound.
Q2: What are the critical reaction parameters to control during the azidation step?
The azidation step is crucial for the successful synthesis of the final product. Key parameters to control include:
-
Temperature: The reaction should be carefully monitored to avoid excessive heating, which can lead to the formation of elimination byproducts and potentially hazardous decomposition of the azide.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the dissolution of the azide salt and promote the S(_N)2 reaction.
-
Purity of the starting material: The purity of the sulfonate ester precursor is critical. Any residual starting alcohol will not react, and other impurities may lead to side reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the intermediate, and the final product. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by staining. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final product | Incomplete reaction in any of the synthetic steps. | - Ensure the purity of all reagents and solvents. - Optimize reaction times and temperatures for each step. - Use a sufficient excess of the azide reagent in the final step. |
| Formation of side products. | - Carefully control the reaction temperature to minimize elimination reactions. - Ensure the complete conversion of the alcohol to the sulfonate ester before proceeding to the azidation step. | |
| Presence of multiple spots on TLC after the reaction | Incomplete reaction or the presence of impurities. | - Refer to the impurity identification section below. - Purify the crude product using column chromatography. |
| Difficulty in purifying the final product | Co-elution of impurities with the product. | - Optimize the mobile phase for column chromatography to improve separation. - Consider alternative purification techniques, such as crystallization if the product is a solid. |
Common Impurities
The following table summarizes the common impurities that may be encountered during the synthesis of this compound.
| Impurity | Structure | Origin | Detection | Removal |
| 1-(4-methylbenzyl)azetidin-3-ol | Not available | Unreacted starting material from the azidation step. | TLC, LC-MS, GC-MS | Column chromatography |
| 1-(4-methylbenzyl)-3-tosyloxyazetidine (or mesylate) | Not available | Incomplete reaction during the azidation step. | TLC, LC-MS | Column chromatography |
| 1-(4-methylbenzyl)azet-2-ene or 1-(4-methylbenzyl)azet-3-ene | Not available | Elimination side reaction during the azidation step. | GC-MS, NMR | Column chromatography |
| 4-methylbenzylamine | Not available | Unreacted starting material from the initial synthesis of the azetidine ring. | TLC, GC-MS | Aqueous work-up, column chromatography |
| Residual sodium azide | NaN(_3) | Excess reagent from the azidation step. | - | Aqueous work-up |
Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic pathway for this compound and highlights the stages where common impurities may arise.
Caption: Synthetic pathway and potential impurity formation points.
Experimental Protocols
Step 1: Synthesis of 1-(4-methylbenzyl)azetidin-3-ol
A detailed procedure for a similar synthesis is described in patent CN102827052A, which involves the reaction of benzylamine with epichlorohydrin in water.[1] A typical laboratory-scale procedure would be:
-
Dissolve 4-methylbenzylamine in a suitable solvent (e.g., water or a polar organic solvent).
-
Cool the solution in an ice bath.
-
Slowly add epichlorohydrin to the cooled solution while stirring.
-
Allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC or GC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification.
Step 2: Synthesis of 1-(4-methylbenzyl)-3-tosyloxyazetidine
-
Dissolve 1-(4-methylbenzyl)azetidin-3-ol in a suitable solvent such as dichloromethane or toluene.
-
Add a base, for example, triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.
-
Stir the reaction at a low temperature and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure.
Step 3: Synthesis of this compound
-
Dissolve the crude 1-(4-methylbenzyl)-3-tosyloxyazetidine in a polar aprotic solvent like DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na(_2)SO(_4)), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Synthesis of 3-azido-1-(4-methylbenzyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azido-1-(4-methylbenzyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of a suitable precursor, typically 1-(4-methylbenzyl)-3-hydroxyazetidine. This precursor is then converted to the corresponding azide. A plausible route is the activation of the hydroxyl group, for example, by converting it to a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an azide salt, such as sodium azide.
Q2: What are the key starting materials required for this synthesis?
The primary starting materials typically include:
-
1-(4-methylbenzyl)-3-hydroxyazetidine or a similar precursor with a suitable leaving group at the 3-position.
-
An azidating agent, most commonly sodium azide (NaN3).
-
A sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), if starting from the hydroxyazetidine.
-
An organic base, for example, triethylamine (Et3N) or pyridine.
-
An appropriate aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q3: What are the potential side reactions to be aware of during the synthesis?
Researchers should be vigilant for several potential side reactions that can affect the yield and purity of the final product:
-
Ring-opening of the azetidine ring: The strained four-membered ring of the azetidine is susceptible to nucleophilic attack, which can lead to the formation of undesired acyclic byproducts. This is more likely to occur under harsh reaction conditions or in the presence of strong nucleophiles and Lewis acids.
-
Formation of a bicyclic aziridinium ion: Intramolecular cyclization can lead to the formation of a bicyclic aziridinium ion, which can then be attacked by nucleophiles, resulting in rearranged products.
-
Elimination reactions: If the reaction conditions are not carefully controlled, elimination of the leaving group from the 3-position can occur, leading to the formation of an unsaturated azetine byproduct.
-
Tetrazole formation: If acetonitrile is used as a solvent or is present as an impurity, the azide ion can react with it to form a tetrazole, a known side reaction in the presence of azides and nitriles.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired this compound | Incomplete conversion of the starting material. | - Increase the reaction time or temperature, but monitor for decomposition. - Ensure the use of a sufficient excess of the azidating agent (e.g., 1.5-2 equivalents of NaN3). - Check the quality and reactivity of the starting materials and reagents. |
| Inefficient leaving group. | - If starting from the hydroxyazetidine, ensure complete conversion to the tosylate or mesylate. - Consider using a more reactive leaving group, such as a triflate. | |
| Decomposition of the product. | - Azides can be thermally sensitive; avoid excessively high temperatures. - Work up the reaction promptly upon completion. | |
| Presence of significant amounts of ring-opened byproducts | Harsh reaction conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Avoid the use of strong Lewis acids. |
| Highly nucleophilic reaction medium. | - Choose a less nucleophilic solvent if possible, while ensuring solubility of the reactants. | |
| Formation of an elimination byproduct (azetine) | Use of a strong, sterically hindered base. | - Use a non-nucleophilic base with careful control of stoichiometry. |
| High reaction temperature. | - Perform the reaction at the lowest effective temperature. | |
| Contamination with a tetrazole derivative | Use of acetonitrile as a solvent or presence of nitrile impurities. | - Use an alternative aprotic polar solvent such as DMF or DMSO. - Ensure all reagents and solvents are free from nitrile contamination. |
| Difficulty in purifying the final product | Co-elution of impurities during column chromatography. | - Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation. |
| Residual starting materials or reagents. | - Ensure a thorough aqueous workup to remove water-soluble reagents and byproducts before chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylbenzyl)-3-methanesulfonyloxyazetidine
This protocol is adapted from the synthesis of similar N-substituted azetidine derivatives.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-methylbenzyl)-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.).
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) (1.1 eq.) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the azidation of a 3-methanesulfonyloxyazetidine precursor.
-
Reaction Setup: Dissolve the crude 1-(4-methylbenzyl)-3-methanesulfonyloxyazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN3) (1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and residual salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether as the eluent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Click Reactions with 3-azido-1-(4-methylbenzyl)azetidine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-azido-1-(4-methylbenzyl)azetidine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My click reaction with this compound has a very low yield or is not proceeding to completion. What are the likely causes and how can I resolve this?
A1: Low or no product yield in a CuAAC reaction is a common issue that can often be traced back to the copper catalyst, reaction components, or steric effects. Here’s a step-by-step troubleshooting guide:
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Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I).[1][2][3] Copper(I) can be readily oxidized to the inactive Copper(II) state by dissolved oxygen in the reaction mixture.[1][2]
-
Insufficient or Ineffective Ligand: A copper-coordinating ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its solubility.[3][4] For aqueous or partially aqueous reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1]
-
Steric Hindrance: The azetidine ring and the 4-methylbenzyl group on your azide introduce some steric bulk around the azide functionality. While click chemistry is known for its robustness, significant steric hindrance can slow down the reaction rate.[8][9]
-
Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., to 30-40 °C). You can also consider increasing the concentration of your reactants.
-
-
Purity of Reagents: Impurities in your this compound, your alkyne, or your solvents can interfere with the catalyst.
-
Solution: Confirm the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). Use high-purity, degassed solvents.
-
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of your alkyne partner, leading to the formation of a di-yne.[6] This is particularly prevalent when the concentration of active Cu(I) is low and oxygen is present.
-
Solution:
-
Effective Deoxygenation: As with low yield, rigorous deoxygenation of your reaction mixture is critical.
-
Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction to prevent the accumulation of Cu(II), which can promote homocoupling.
-
Order of Addition: It is good practice to first mix the copper sulfate with the ligand, then add this mixture to your azide and alkyne substrates. The reaction should be initiated by the addition of the sodium ascorbate solution.[5][10]
-
Q3: Can the azetidine ring itself cause any side reactions?
A3: While the azetidine ring is generally stable under standard CuAAC conditions, highly strained rings can be susceptible to nucleophilic ring-opening.[11] However, this is unlikely to be a major issue under the neutral to slightly basic pH conditions (pH 4-12) where click chemistry is typically performed.[9]
-
Recommendation: If you suspect azetidine ring instability, ensure your reaction pH is maintained within the optimal range. Avoid highly acidic or basic conditions.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for your specific alkyne substrate.
-
Preparation of Stock Solutions:
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh.[1]
-
This compound: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO, water, or a co-solvent system).
-
Alkyne Substrate: Prepare a stock solution of known concentration in a compatible solvent.
-
-
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, add your alkyne substrate solution.
-
Add the this compound solution (typically 1.1 to 2 equivalents relative to the alkyne).
-
Add buffer or solvent to bring the volume to the desired pre-catalyst volume.
-
Prepare the catalyst premix: In a separate tube, mix 10 µL of the 100 mM THPTA solution with 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[2]
-
Add the 20 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[2]
-
Vortex the reaction mixture briefly.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be left overnight if necessary.
-
Protect the reaction from light, especially if using fluorescently tagged molecules.[2]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Once complete, the product can be purified by standard chromatographic techniques.
-
Quantitative Data Summary
The following table provides recommended starting concentrations for optimizing your CuAAC reaction. These may need to be adjusted based on the specific reactivity of your alkyne partner.
| Component | Recommended Starting Concentration | Typical Range | Purpose |
| Alkyne | 100 µM | 10 µM - 5 mM | The limiting reagent in many bioconjugation reactions. |
| Azide | 110 µM - 200 µM | 1.1 - 2 equivalents | Used in slight excess to ensure complete consumption of the alkyne. |
| Copper(II) Sulfate | 1 mM | 50 µM - 2 mM | The source of the copper catalyst. |
| Ligand (e.g., THPTA) | 5 mM | 5:1 ratio to Copper | Stabilizes Cu(I) and accelerates the reaction.[4] |
| Sodium Ascorbate | 15 mM | 5 - 50 mM | Reducing agent to maintain copper in the active Cu(I) state.[5] |
Visualized Workflows and Mechanisms
Below are diagrams illustrating a troubleshooting workflow for failed click reactions and the general mechanism of the CuAAC reaction.
Caption: Troubleshooting workflow for failed CuAAC reactions.
Caption: General mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3-azido-1-(4-methylbenzyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-azido-1-(4-methylbenzyl)azetidine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and scalable approach involves a two-step sequence starting from the commercially available precursor, 1-(4-methylbenzyl)azetidin-3-ol. The first step is the activation of the hydroxyl group by converting it into a good leaving group, typically a mesylate or tosylate. The second step is the nucleophilic substitution of this leaving group with an azide source, most commonly sodium azide.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The primary hazard is the use of sodium azide and the potential formation of volatile and explosive hydrazoic acid. Key safety measures include:
-
Dedicated Equipment: Use glassware and equipment exclusively for azide chemistry to prevent cross-contamination with heavy metals, which can form highly explosive metal azides.
-
Proper Quenching: Always quench residual azide in the reaction mixture and aqueous washes before disposal. A common method involves the use of sodium nitrite and an acid to generate nitrous acid, which decomposes the azide into nitrogen gas. This procedure must be performed in a well-ventilated fume hood.
-
Avoid Chlorinated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform in the presence of azides, as this can lead to the formation of explosive polyazidomethanes.[1][2]
-
Temperature Control: The thermal stability of the azido-azetidine product should be considered. Avoid excessive heating during reaction and purification.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory. For larger-scale reactions, a blast shield is highly recommended.[3]
Q3: Which leaving group is better for the azidation step: mesylate or tosylate?
A3: Both mesylate and tosylate are effective leaving groups. Mesylation is often preferred on a larger scale due to the lower molecular weight of the reagent (methanesulfonyl chloride) and the typically easier removal of the mesyl byproducts. However, tosylates are often crystalline, which can facilitate purification of the intermediate. The choice may depend on the specific reaction kinetics and purification strategy for your scale.
Q4: What are the typical yields for each step of the synthesis?
A4: Yields can vary depending on the scale and specific conditions. However, for a well-optimized process, you can expect the following:
-
Mesylation/Tosylation: 85-95%
-
Azidation: 80-90%
Troubleshooting Guides
Problem 1: Low Yield in the Mesylation/Tosylation Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the starting alcohol is completely dry. - Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride or tosyl chloride. - Monitor the reaction by TLC until the starting material is consumed. - For sterically hindered alcohols, consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base like DBU. Using 1-methylimidazole as a catalyst can also be effective for hindered alcohols.[4][5] |
| Degradation of the product | - Maintain a low reaction temperature (typically 0 °C to room temperature). - Quench the reaction promptly once complete to avoid side reactions. |
| Formation of side products (e.g., elimination) | - Use a non-nucleophilic base such as triethylamine or diisopropylethylamine. - Add the sulfonyl chloride slowly to the reaction mixture to maintain a low concentration. |
| Chloride formation instead of tosylate | When using tosyl chloride, especially with electron-rich benzyl alcohols, the initially formed tosylate can be displaced by the chloride from the triethylamine hydrochloride byproduct. To mitigate this, consider using pyridine as the base and solvent, or switch to mesylation.[6] |
Problem 2: Incomplete Conversion or Low Yield in the Azidation Step
| Potential Cause | Suggested Solution |
| Poor solubility of sodium azide | - Use a polar aprotic solvent like DMF or DMSO. - Ensure vigorous stirring to maintain a good suspension of the sodium azide. |
| Insufficient reaction time or temperature | - Monitor the reaction by TLC. Azidation reactions can sometimes require elevated temperatures (e.g., 60-80 °C) and longer reaction times (12-24 hours). |
| Side reactions (e.g., elimination, ring-opening) | - Maintain careful temperature control. - Use a slight excess of sodium azide (1.2-1.5 equivalents). A large excess may promote side reactions. |
| Deactivation of the leaving group | - Ensure the mesylate or tosylate intermediate is pure and free of residual base from the previous step. |
Problem 3: Difficulty in Purifying the Final Product, this compound
| Potential Cause | Suggested Solution |
| Residual starting material (mesylate/tosylate) | - Ensure the azidation reaction goes to completion. - If necessary, use a modified work-up to hydrolyze any remaining mesylate/tosylate before purification. |
| Formation of polar impurities | - During the aqueous work-up, perform multiple extractions to efficiently remove water-soluble byproducts. - A brine wash can help to break emulsions and remove residual water. |
| Co-elution during column chromatography | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective. |
| Thermal instability during distillation | - Azides can be thermally sensitive. If considering distillation, perform a small-scale test first and use a high vacuum to keep the temperature as low as possible. Column chromatography is generally a safer purification method for azides. |
Experimental Protocols
Synthesis of 1-(4-methylbenzyl)azetidin-3-yl methanesulfonate
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(4-methylbenzyl)azetidin-3-ol (1.0 eq) and anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-2 hours).
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.
Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the crude 1-(4-methylbenzyl)azetidin-3-yl methanesulfonate (1.0 eq) and dimethylformamide (DMF) (5-10 mL per gram of mesylate).
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Azide Addition: Add sodium azide (1.5 eq) portion-wise to the stirred solution.
-
Heating: Heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting mesylate is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer and wash it several times with water to remove DMF and excess sodium azide, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Yields
| Step | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Mesylation | 1-(4-methylbenzyl)azetidin-3-ol, MsCl, Et₃N | DCM | 0 °C | 1 - 2 | 85 - 95 |
| Azidation | 1-(4-methylbenzyl)azetidin-3-yl methanesulfonate, NaN₃ | DMF | 60 - 80 °C | 12 - 24 | 80 - 90 |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal from 3-azido-1-(4-methylbenzyl)azetidine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from reaction mixtures containing 3-azido-1-(4-methylbenzyl)azetidine. The following sections offer detailed protocols, quantitative comparisons of various methods, and solutions to common problems.
Troubleshooting Guides
This section provides detailed experimental protocols for common and effective methods of copper catalyst removal.
Method 1: Aqueous Wash with Ammonium Hydroxide/Ammonium Chloride
This method is effective for organic-soluble products and relies on the formation of a water-soluble copper-ammonia complex.
Experimental Protocol:
-
Upon completion of the reaction, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will typically turn a deep blue color, indicating the formation of the copper(II) tetraammine complex.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the saturated NH₄Cl solution until the aqueous layer is colorless.
-
To remove any remaining copper(I) salts, wash the organic layer with a solution of aqueous ammonium hydroxide/ammonium chloride (pH 8).[1]
-
Perform a final wash with brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Method 2: Chelation with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a stable, water-soluble complex with copper ions.
Experimental Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Add a 0.1 M aqueous solution of EDTA (disodium salt). The volume should be sufficient to ensure a molar excess of EDTA relative to the copper catalyst.
-
Stir the biphasic mixture vigorously for at least one hour to ensure complete chelation.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water to remove the copper-EDTA complex and any excess EDTA.
-
Repeat the water wash if necessary.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate.
Method 3: Solid-Phase Scavenging with Functionalized Silica
Silica-based metal scavengers, such as those functionalized with thiourea or mercaptopropyl groups, offer a highly effective method for removing trace amounts of copper to achieve very low residual levels.
Experimental Protocol:
-
Following the reaction, if the product is in solution, proceed directly. If the product is isolated, dissolve it in a suitable organic solvent.
-
Select an appropriate silica-based scavenger (e.g., SiliaMetS® Thiourea). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of copper catalyst.
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Add the scavenger to the solution and stir the mixture at room temperature. The scavenging progress can often be monitored by the solution becoming colorless and the scavenger becoming colored.
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Allow the mixture to stir for 1-2 hours. For more challenging cases, the reaction time can be extended, or the temperature can be moderately increased.
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Once scavenging is complete, remove the solid scavenger by filtration.
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Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
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Combine the filtrates and concentrate under reduced pressure.
Data Presentation
The following table summarizes the efficiency of various copper removal methods, providing typical residual copper levels for comparison.
| Removal Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Aqueous NH₄OH/NH₄Cl Wash | < 50 ppm | Inexpensive, readily available reagents. | May not be suitable for base-sensitive compounds; multiple washes may be required. |
| Aqueous EDTA Wash | 10-100 ppm | Effective for a broad range of copper species. | Can be slow; requires vigorous mixing; may be difficult to remove all EDTA. |
| Chelating Resin (e.g., Chelex®) | < 10 ppm | High efficiency; can be regenerated. | More expensive than simple washes; may require column chromatography setup. |
| Silica-Based Scavengers | < 10 ppm | Very high efficiency; simple filtration workup; suitable for automation. | Higher cost of reagents. |
| Column Chromatography | Variable (< 10 ppm to > 100 ppm) | Can purify the product from other impurities simultaneously. | Can be time-consuming and solvent-intensive; product may co-elute with copper. |
Mandatory Visualization
Caption: Decision tree for selecting a copper removal method.
Caption: Troubleshooting logic for common copper removal issues.
Frequently Asked Questions (FAQs)
Q1: My aqueous washes are still blue after several attempts. What should I do?
A persistent blue color in the aqueous layer indicates a significant amount of copper(II) is still present. Ensure you are using a sufficient volume of the washing solution and shaking the separatory funnel vigorously to maximize contact between the two phases. If the problem persists, consider that your organic layer may be too concentrated; further dilution can improve extraction efficiency.
Q2: My organic product remains colored (green or blue) even after aqueous washes. Why is this happening?
This often indicates that your product, this compound, is chelating the copper. Nitrogen-containing heterocycles can act as ligands for copper ions, making them difficult to remove with simple aqueous washes. In this case, a stronger removal method is recommended, such as using a solid-phase scavenger with a high affinity for copper.
Q3: I need to get my residual copper levels below 10 ppm for a pharmaceutical application. Which method is best?
For achieving very low levels of residual copper, solid-phase scavengers (e.g., silica-based thiourea or mercaptopropyl scavengers) are generally the most effective and reliable option. These scavengers have a very high affinity for copper and are easily removed by filtration, minimizing product loss.
Q4: My azetidine product is water-soluble. How can I remove the copper catalyst?
For water-soluble compounds, aqueous extraction methods are not suitable. The best approaches are:
-
Dialysis: If your molecule is large enough (typically >1 kDa), dialysis against a buffer containing EDTA is an effective method.
-
Solid-Phase Extraction (SPE): Using a C18 SPE cartridge can be effective. The copper ions can be washed away, while the organic product is retained and can be eluted with an organic solvent.[2]
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Chelating Resins: Passing the aqueous solution of your product through a column packed with a chelating resin like Chelex® will bind the copper, allowing your product to pass through.
Q5: Can I use column chromatography to remove the copper catalyst?
Yes, column chromatography can be used, but it may not always be the most efficient method. Copper salts can sometimes streak down the column or co-elute with the product, especially if the product itself has some affinity for copper. It is often more effective to perform a bulk removal step (like an aqueous wash or treatment with a scavenger) before final purification by column chromatography.
References
preventing decomposition of 3-azido-1-(4-methylbenzyl)azetidine
Welcome to the technical support center for 3-azido-1-(4-methylbenzyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The compound has two primary structural features that are susceptible to degradation: the organic azide group and the strained azetidine ring.
-
Organic Azide Group: Organic azides are energetic and can be sensitive to heat, light, pressure, and shock, potentially leading to decomposition and the release of nitrogen gas.[1][2][3] They are also incompatible with strong acids, which can form highly toxic and explosive hydrazoic acid.[4][5]
-
Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions.[6][7][8]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, the compound should be stored at or below -18°C in a dark environment.[1][3][4] It is recommended to use amber glass vials or plastic containers and to avoid contact with metal, including metal container lids or spatulas, to prevent the formation of potentially unstable metal azides.[1][4]
Q3: Which solvents and reagents should be avoided when working with this compound?
A3: Certain solvents and reagents are known to promote the decomposition of organic azides and/or azetidines.
-
Chlorinated Solvents: Avoid solvents like dichloromethane (DCM) and chloroform, as they can react with azides to form explosively unstable di- or tri-azidomethane.[1][2][3]
-
Strong Acids: Brønsted acids can protonate the azide group, leading to the formation of hydrazoic acid, or catalyze the ring-opening of the azetidine ring.[4][6]
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead) and their salts, as they can form shock-sensitive and explosive metal azides.[3][4]
Q4: How does the carbon-to-nitrogen ratio affect the stability of this compound?
A4: The stability of organic azides is often assessed by the ratio of carbon atoms to nitrogen atoms. A higher carbon content generally provides more "ballast," making the molecule less prone to explosive decomposition. While there are various rules of thumb, such as the "Rule of Six" (at least six carbons per energetic group), this compound has a C/N ratio that suggests it should be handled with care as a potentially energetic compound.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: My compound shows significant degradation after my reaction workup.
| Potential Cause | Troubleshooting Step | Explanation |
| Acidic Conditions | Check the pH of all aqueous solutions used during extraction or purification. Ensure they are neutral or slightly basic (pH 7-9). | The azetidine ring is prone to acid-catalyzed ring-opening.[6] Even mildy acidic conditions can lead to significant degradation over time. |
| High Temperature | Avoid heating the compound. If purification requires column chromatography, consider running it in a cold room. Use room temperature or below for solvent evaporation. | Organic azides can be thermally labile.[2][5] Elevated temperatures provide the activation energy needed for decomposition pathways. |
| Metal Contamination | Ensure no metal spatulas, needles, or catalysts (unless intentionally part of the reaction) come into contact with the compound. | Trace metals can catalyze the decomposition of the azide group.[3][4] |
Issue 2: I observe an unexpected loss of my starting material during a reaction, even at low temperatures.
| Potential Cause | Troubleshooting Step | Explanation |
| Incompatible Reagents | Review all reagents in the reaction mixture. Strong reducing agents (e.g., PPh₃, H₂, Pd/C) will reduce the azide. Strong Lewis acids may coordinate to the azetidine nitrogen and promote ring-opening. | The azide group is readily reduced to an amine. The azetidine nitrogen is a Lewis base and can interact with Lewis acids, increasing ring strain and promoting cleavage.[9] |
| Photodecomposition | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. | Azides can be light-sensitive and decompose upon exposure to UV or even ambient light over extended periods.[1][4] |
Issue 3: My analytical results (NMR, LC-MS) show multiple unknown peaks after storing the compound as a solution.
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Reactivity | If using a protic solvent (e.g., methanol), it may be participating in a ring-opening reaction, especially if acidic impurities are present. Avoid chlorinated solvents entirely. | The azetidinium ion, formed under acidic catalysis, is a potent electrophile that can be trapped by solvent nucleophiles.[10] Halogenated solvents pose a severe safety risk.[3] |
| Improper Storage | Store solutions at -18°C or below. If the compound is dissolved in a solvent that freezes, ensure it is brought to room temperature slowly before use. | Decomposition can still occur in solution, albeit at a slower rate. Low temperatures are crucial to minimize this.[3] |
Visual Aid: Potential Decomposition Pathways
The diagram below illustrates the two primary decomposition pathways for this compound when subjected to stress factors.
Caption: Key stress factors can trigger two main decomposition routes for the target compound.
Visual Aid: Troubleshooting Workflow
Use this flowchart to systematically diagnose the cause of observed compound decomposition.
Caption: A step-by-step decision tree to identify and remedy causes of compound instability.
Experimental Protocols
Protocol 1: Small-Scale Stability Assessment
This protocol outlines a method to test the stability of this compound under various conditions.
Objective: To determine the compound's stability profile with respect to pH, temperature, and light.
Materials:
-
This compound
-
Buffers: pH 4, pH 7, pH 9
-
Solvents: Acetonitrile (ACN), Water
-
HPLC or LC-MS system with a C18 column
-
Incubator/oven, refrigerator, freezer (-20°C)
-
Amber and clear autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation: For each condition, dilute the stock solution with the appropriate buffer/water mixture to a final concentration of 50 µg/mL. The final solvent composition should be consistent (e.g., 50:50 ACN:Buffer).
-
pH Study: Prepare samples in pH 4, 7, and 9 buffers. Place them in clear vials at room temperature.
-
Temperature Study: Prepare samples in pH 7 buffer. Place vials at 4°C, Room Temperature (25°C), and 40°C.
-
Photostability Study: Prepare two sets of samples in pH 7 buffer. Wrap one set completely in aluminum foil (dark control) and expose the other set to ambient lab light. Keep both sets at room temperature.
-
-
Time Points: Analyze the samples at T=0, 2, 4, 8, and 24 hours.
-
Analysis:
-
Inject the samples into the HPLC or LC-MS system.
-
Monitor the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Presentation: Example Stability Table
The results of the stability study can be summarized in a table like the one below.
| Condition | Parameter | T=0 (%) | T=4h (%) | T=8h (%) | T=24h (%) |
| pH | pH 4 (RT) | 100 | 85 | 72 | 45 |
| pH 7 (RT) | 100 | 99 | 98 | 97 | |
| pH 9 (RT) | 100 | 99 | 99 | 98 | |
| Temperature | 4°C (pH 7) | 100 | 100 | 99 | 99 |
| 25°C (RT, pH 7) | 100 | 99 | 98 | 97 | |
| 40°C (pH 7) | 100 | 92 | 81 | 60 | |
| Light | Light (RT, pH 7) | 100 | 97 | 94 | 88 |
| Dark (RT, pH 7) | 100 | 99 | 98 | 97 | |
| (Note: Data shown is for illustrative purposes only and should be determined experimentally.) |
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ucd.ie [ucd.ie]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Molecular Structures: A Comparative Guide to the Mass Spectrometry Analysis of 3-azido-1-(4-methylbenzyl)azetidine and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a predictive overview of the mass spectrometric behavior of 3-azido-1-(4-methylbenzyl)azetidine and its derivatives. Due to the limited availability of direct experimental data for this specific compound in public literature, this comparison leverages data from related structures to forecast fragmentation patterns and outline effective analytical protocols.
The unique structural combination of an azetidine ring, an azide group, and a 4-methylbenzyl substituent in this compound presents a distinct profile for mass spectrometry analysis. Understanding the likely fragmentation pathways is crucial for the structural elucidation and characterization of this compound and its analogues in various research and development settings. This guide offers a foundational understanding for researchers embarking on the analysis of this and similar molecules.
Predicted Fragmentation Patterns
The fragmentation of this compound under mass spectrometry, particularly with electrospray ionization (ESI) followed by collision-induced dissociation (CID), is anticipated to be driven by the lability of the azido group and the stability of the benzyl moiety. The azetidine ring itself is a strained four-membered heterocycle, which can influence the fragmentation pathways.[1][2][3]
The primary fragmentation events are expected to involve the loss of nitrogen gas (N₂) from the azide group, a common fragmentation pathway for azido compounds, and the cleavage of the bond between the azetidine ring and the 4-methylbenzyl group, leading to the formation of a stable tropylium-like ion.
Below is a table summarizing the predicted major fragment ions for this compound.
| Predicted Fragment Ion | m/z (monoisotopic) | Proposed Structure/Origin | Notes |
| [M+H]⁺ | 217.1448 | Protonated parent molecule | The precursor ion in ESI-MS. |
| [M-N₂+H]⁺ | 189.1390 | Loss of N₂ from the protonated parent | A characteristic loss for azide-containing compounds. |
| C₈H₉⁺ | 105.0704 | 4-methylbenzyl cation (tropylium ion) | A very stable and commonly observed fragment for benzyl compounds.[4][5][6] |
| C₄H₈N⁺ | 70.0651 | Azetidinyl fragment after cleavage | Represents the core azetidine ring. |
| C₄H₆N₃⁺ | 96.0556 | 3-azidoazetidinyl fragment | Cleavage of the N-benzyl bond. |
Experimental Protocols
For the analysis of this compound and its derivatives, a standard approach would involve Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
I. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
II. Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
III. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis: For fragmentation studies, perform product ion scans on the protonated parent ion ([M+H]⁺).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
Workflow and Pathway Diagrams
The logical workflow for the mass spectrometry analysis and the predicted fragmentation pathway are illustrated below.
Caption: General workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
Comparative Analysis with Alternatives
When analyzing this compound and its derivatives, alternative ionization techniques could be considered, although ESI is generally preferred for such compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and may be a viable alternative. However, it can sometimes lead to more in-source fragmentation, which might complicate the interpretation of the mass spectrum.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a hard ionization technique that would likely cause extensive fragmentation of the target molecule, making it difficult to observe the molecular ion. Given the probable thermal lability of the azide group, EI is not recommended.
The choice of fragmentation technique also offers alternatives:
-
Higher-energy Collisional Dissociation (HCD): Available on Orbitrap instruments, HCD can provide high-resolution fragment ion data, aiding in the confident assignment of elemental compositions to the fragments.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These techniques are less likely to be employed for small molecules like this but are powerful for determining modification sites on larger biomolecules.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. massbank.eu [massbank.eu]
- 5. Benzenemethanol, 4-methyl- [webbook.nist.gov]
- 6. Benzenemethanol, 4-methyl- [webbook.nist.gov]
FT-IR Spectroscopy: A Definitive Method for Confirming Azide Incorporation in 3-azido-1-(4-methylbenzyl)azetidine
A comparative analysis of the infrared spectra of 3-azido-1-(4-methylbenzyl)azetidine and its precursor, 1-(4-methylbenzyl)azetidin-3-ol, provides unequivocal evidence of the successful introduction of the azide functional group. The appearance of a strong, characteristic absorption band in the 2100 cm⁻¹ region for the azido-substituted compound serves as a definitive spectroscopic signature.
This guide presents a comparative analysis using Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the presence of the azide group in this compound. By contrasting the FT-IR spectrum of the azide-containing product with that of a suitable non-azide precursor, researchers can confidently verify the successful chemical transformation.
Comparison of FT-IR Spectral Data
The key diagnostic feature for the confirmation of the azide group is a strong and sharp absorption peak corresponding to the asymmetric stretching vibration of the N₃ group. This typically appears in a relatively uncongested region of the mid-infrared spectrum, making it an excellent marker for successful synthesis.
| Functional Group | Characteristic Absorption (cm⁻¹) | This compound | 1-(4-methylbenzyl)azetidin-3-ol |
| Azide (N₃) Stretch | ~2100 (strong, sharp) | Present | Absent |
| O-H Stretch (Alcohol) | ~3300-3600 (broad) | Absent | Present |
| C-H Stretch (sp³) | ~2850-3000 | Present | Present |
| C-N Stretch | ~1000-1250 | Present | Present |
| Aromatic C-H Bending | ~690-900 | Present | Present |
Note: The exact positions of the peaks can vary slightly due to the specific molecular environment.
The data clearly illustrates that the FT-IR spectrum of this compound will exhibit a strong absorption band around 2100 cm⁻¹, a feature completely absent in the spectrum of the starting material or a related precursor lacking the azide functionality. Conversely, the broad O-H stretching band present in a precursor like 1-(4-methylbenzyl)azetidin-3-ol will be absent in the spectrum of the final azide product, further confirming the conversion.
Experimental Workflow
The process of confirming the azide group incorporation via FT-IR spectroscopy follows a straightforward workflow.
Caption: A flowchart illustrating the key steps in confirming the synthesis of an azide-containing compound using FT-IR spectroscopy.
Experimental Protocol
Objective: To acquire a high-quality FT-IR spectrum of a solid organic compound to identify the presence of an azide functional group.
Materials:
-
This compound (or other organic azide sample)
-
1-(4-methylbenzyl)azetidin-3-ol (or other suitable precursor)
-
FT-IR spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Methanol or isopropanol for cleaning
Procedure:
-
Prepare the Spectrometer: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR Crystal: Using a lint-free wipe lightly dampened with methanol or isopropanol, gently clean the surface of the diamond ATR crystal. Allow the solvent to fully evaporate.
-
Acquire a Background Spectrum: With the clean and empty ATR accessory in place, acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences from the sample spectrum.
-
Load the Sample: Place a small amount (typically a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Acquire the Sample Spectrum: Initiate the data acquisition for the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
Process and Analyze the Spectrum: After data collection, the spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values for the azide functional group.
-
Clean Up: Raise the press arm and carefully remove the sample from the ATR crystal using a clean, dry wipe. Clean the crystal surface thoroughly with a solvent-dampened wipe as described in step 2.
-
Repeat for Comparative Sample: Repeat steps 3-8 for the precursor compound to obtain a comparative spectrum.
By following this protocol, researchers can reliably obtain high-quality FT-IR spectra to confirm the successful incorporation of the azide group in their target molecule. The presence of the characteristic azide stretch is a strong and dependable indicator of a successful reaction.
biological activity of triazoles derived from 3-azido-1-(4-methylbenzyl)azetidine.
For Researchers, Scientists, and Drug Development Professionals
The fusion of azetidine and triazole scaffolds has emerged as a promising strategy in medicinal chemistry, leveraging the unique structural features of both heterocyclic rings to generate novel compounds with diverse biological activities. While specific data on triazoles derived from 3-azido-1-(4-methylbenzyl)azetidine is not extensively available in the public domain, this guide provides a comparative overview of the biological activities of structurally related azetidine-derived triazoles. This analysis is based on published experimental data for analogous compounds, offering insights into their potential antimicrobial, antifungal, and cytotoxic properties.
Data Summary of Biologically Active Azetidine-Triazole Analogs
The following table summarizes the biological activities of various triazole derivatives, including those with structural similarities to the target compound class. The data is collated from multiple studies to provide a comparative perspective.
| Compound Class | Target Organism/Cell Line | Biological Activity | Key Findings & Reference |
| 1,2,3-Triazoles derived from Azetidine Precursors | Mycobacterium tuberculosis H37Rv | Antimycobacterial | Certain derivatives exhibit good antimycobacterial activity, with MIC values influenced by substituents that alter lipophilicity.[1] |
| Aziridine-Triazole Conjugates | Human Cancer Cell Lines (Caco-2, MDA-MB 231) | Cytotoxicity, MMP Inhibition | Bis-Mannich bases showed potent anticancer activity with sub-micromolar IC50 values and selectivity for cancer cells over normal fibroblasts. Some derivatives selectively inhibit matrix metalloproteinase-2 (MMP-2).[2] |
| Symmetric Bis-1,2,3-Triazoles | Various Bacteria and Fungi | Antimicrobial | Several synthesized compounds demonstrated significant antibacterial and antifungal activity against all tested strains.[3] |
| Acridinone-1,2,3-Triazole Derivatives | Human Breast Cancer Cell Lines (MCF-7, T-47D, MDA-MB-231) | Cytotoxicity | One derivative exhibited high potency against MCF-7 cells, surpassing the efficacy of the etoposide control.[4] |
| Colchicine-Derived Triazoles | Cancer Cell Lines (THP-1, Jurkat, HeLa, A549, SK MES 1) | Cytotoxicity | Several compounds displayed very high cytotoxicity with IC50 values in the low nanomolar range.[5] |
| General 1,2,4-Triazole Derivatives | Various Fungi and Bacteria | Antifungal, Antibacterial | A wide range of 1,2,4-triazole derivatives have been shown to possess significant antifungal and antibacterial properties.[6][7] |
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves a range of standardized in vitro assays. Detailed methodologies are crucial for the reproducibility and comparison of results.
Antimicrobial Susceptibility Testing
A common method to assess the antimicrobial activity of novel compounds is the broth microdilution method , which is used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a multi-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Cancer or normal cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8]
Synthesis and Bioactivity Pathway
The synthesis of triazoles from azido precursors is a well-established and versatile chemical transformation, often utilizing the "click chemistry" paradigm. The general workflow from the azido-azetidine precursor to the final biologically active triazole and its subsequent biological evaluation is depicted below.
Caption: Synthetic pathway from an azido-azetidine precursor to a triazole derivative and its subsequent biological evaluation workflow.
Signaling Pathway Inhibition
Certain triazole derivatives have been shown to exert their cytotoxic effects by interfering with critical cellular signaling pathways. For instance, inhibition of kinases involved in cell proliferation and survival is a common mechanism of action for anticancer agents.
References
- 1. Synthesis and antimycobacterial activity of azetidine-, quinazoline-, and triazolo-thiadiazole-containing pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro cytotoxic activity evaluation, and apoptosis-induction study of new 9(10H)-acridinone-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Colchicine-Derived Triazoles and Their Influence on Cytotoxicity and Microtubule Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Copper-Catalyzed vs. Strain-Promoted Click Reactions for 3-Azido-1-(4-methylbenzyl)azetidine in Bioconjugation
A detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of click chemistry for the functionalization of the novel azetidine-containing building block, 3-azido-1-(4-methylbenzyl)azetidine.
The advent of "click chemistry" has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the most prominent methods for the formation of stable triazole linkages. This guide provides a comparative study of these two powerful techniques for the conjugation of this compound, a valuable building block in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the azetidine ring.
The choice between CuAAC and SPAAC is critical and depends on the specific application, particularly concerning the tolerance of the biological system to copper catalysis and the desired reaction kinetics. This document presents a data-driven comparison to aid researchers in making an informed decision. While specific experimental data for this compound is not extensively available, the following comparison is based on established principles and data from structurally related small molecule azides.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the CuAAC and SPAAC reactions with this compound, based on typical outcomes for similar small molecule azides.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (Second-order rate constants typically 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast to Moderate (Second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹) |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Typical Yield | > 95% | > 90% |
| Catalyst Required | Yes (e.g., CuSO₄/Sodium Ascorbate, Cu(I) source) | No |
| Biocompatibility | Limited by copper cytotoxicity | High |
| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Reaction Conditions | Aqueous or organic solvents, room temperature | Aqueous or organic solvents, room temperature |
| Byproducts | Minimal, catalyst removal may be necessary | None |
Reaction Mechanisms and Experimental Workflow
The fundamental difference between CuAAC and SPAAC lies in the method of alkyne activation. CuAAC relies on a copper(I) catalyst to deprotonate the terminal alkyne, thereby facilitating the cycloaddition. In contrast, SPAAC utilizes a pre-activated cyclooctyne, where ring strain provides the driving force for the reaction without the need for a catalyst.
A logical workflow for selecting the appropriate click chemistry method involves assessing the constraints of the experimental system.
Experimental Protocols
The following are generalized protocols that can be adapted for the reaction of this compound with a suitable alkyne partner. Optimization of reactant concentrations, solvent, and reaction time may be necessary for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.
Materials:
-
This compound
-
Terminal alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Solvent (e.g., phosphate-buffered saline (PBS), water, tert-butanol/water mixture, DMF)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the terminal alkyne-functionalized molecule in the same solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
(Optional) Prepare a stock solution of THPTA ligand (e.g., 100 mM in water).
-
In a reaction vial, add the this compound solution.
-
Add the terminal alkyne solution (typically in 1.1 to 2-fold molar excess).
-
(Optional) If using a ligand, add the THPTA solution to achieve a final concentration of 5-fold molar excess relative to CuSO₄.
-
Add the CuSO₄ solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be purified by standard methods such as column chromatography, HPLC, or precipitation. For biological samples, removal of copper can be achieved using a copper-chelating resin.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the catalyst-free SPAAC reaction.
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)
-
Solvent (e.g., PBS, water, DMSO, methanol)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent.
-
In a reaction vial, add the this compound solution.
-
Add the strained cyclooctyne solution (typically in 1.1 to 1.5-fold molar excess).
-
Vortex the mixture gently and allow the reaction to proceed at room temperature. Reaction times can vary from 2 to 24 hours depending on the specific cyclooctyne and reactant concentrations.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, NMR).
-
Upon completion, the product can be purified by standard chromatographic techniques or, in many cases for bioconjugation, used directly in subsequent steps after removal of excess reagents by size exclusion chromatography or dialysis.
Concluding Remarks
Both CuAAC and SPAAC are highly effective methods for the chemical modification of this compound. The choice between them is primarily dictated by the experimental context.
-
CuAAC is the method of choice when rapid and complete conversion is paramount and the system can tolerate the presence of a copper catalyst. The use of ligands such as THPTA can mitigate copper-induced cytotoxicity in biological systems.
-
SPAAC is the ideal choice for applications in living cells or in vivo where the toxicity of the copper catalyst is a concern. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly narrowed the kinetic gap.
For drug development professionals, the stability of the resulting triazole linker formed by both reactions is a significant advantage. The selection of the appropriate click reaction will depend on the stage of development, with SPAAC being particularly suited for later-stage cellular and in vivo studies. Researchers are encouraged to perform small-scale pilot reactions to determine the optimal conditions for their specific application.
Comparative Guide to the Synthetic Validation of 3-Azido-1-(4-methylbenzyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 3-azido-1-(4-methylbenzyl)azetidine, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data, including reaction yields and conditions. Detailed protocols for the key synthetic steps are provided to facilitate reproduction and validation in a laboratory setting.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in drug discovery due to their unique structural and physicochemical properties. The introduction of an azido group at the 3-position of the azetidine ring provides a versatile handle for further functionalization via click chemistry or reduction to an amino group, enabling the synthesis of diverse compound libraries for biological screening. This guide focuses on the validation of a common synthetic pathway to this compound and presents an alternative approach for comparison.
Synthetic Route 1: Nucleophilic Substitution of a Mesylate Precursor
A widely employed and reliable method for the synthesis of this compound involves a three-step sequence starting from readily available commercial reagents. This route leverages the nucleophilic displacement of a mesylate group by an azide anion.
Logical Workflow for Synthetic Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of 1-(4-Methylbenzyl)azetidin-3-ol
To a solution of 4-methylbenzylamine in a suitable solvent such as methanol or water, epichlorohydrin is added dropwise at a controlled temperature, typically between 0 and 25°C. The reaction mixture is stirred for several hours to facilitate the initial nucleophilic addition and subsequent intramolecular cyclization. The product, 1-(4-methylbenzyl)azetidin-3-ol, is then isolated and purified by standard techniques such as distillation or chromatography.
Step 2: Synthesis of 1-(4-Methylbenzyl)azetidin-3-yl methanesulfonate
1-(4-Methylbenzyl)azetidin-3-ol is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran, and a base such as triethylamine or pyridine is added. The solution is cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature. After completion, the reaction is quenched, and the mesylated product is extracted and purified. A patent describes a general procedure for the mesylation of a similar substrate, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol, which involves reacting the alcohol with methanesulfonyl chloride in the presence of triethylamine in methyl isobutyl ketone at -10°C.[1]
Step 3: Synthesis of this compound
The mesylate from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide is added in excess, and the mixture is heated to a temperature typically ranging from 60 to 100°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification by column chromatography yields the final product, this compound. A general procedure for nucleophilic substitution with sodium azide on a bromo-precursor involves heating in a mixture of methanol and water.[2]
Data Presentation
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-(4-Methylbenzyl)azetidin-3-ol | 4-Methylbenzylamine, Epichlorohydrin | Methanol/Water | 0-25 | 12-24 | 70-85 | >95 |
| 2 | 1-(4-Methylbenzyl)azetidin-3-yl methanesulfonate | 1-(4-Methylbenzyl)azetidin-3-ol, Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 | 2-4 | 85-95 | >95 |
| 3 | This compound | 1-(4-Methylbenzyl)azetidin-3-yl methanesulfonate, Sodium azide | DMF | 80 | 6-12 | 75-90 | >98 |
Note: The data presented in this table are representative values based on general procedures for similar transformations and may vary depending on the specific experimental conditions.
Synthetic Route 2: Azetidine Formation from an Azido-diol Precursor (Alternative)
An alternative approach to 3-azido-azetidine derivatives can be envisaged through the cyclization of a suitably functionalized azido-diol precursor. This method offers a different strategy for introducing the azido functionality early in the synthetic sequence.
Logical Workflow for Synthetic Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1 & 2: Synthesis and Activation of a 3-Azido-1,2-propanediol Derivative
A protected glycerol derivative is converted to a 3-azido-1,2-propanediol derivative. One method involves the ring-opening of an epoxide with an azide nucleophile.[3] The resulting diol can then be selectively activated at the primary and secondary hydroxyl groups, for instance, by tosylation or mesylation, to create good leaving groups for subsequent cyclization.
Step 3 & 4: Reaction with 4-Methylbenzylamine and Intramolecular Cyclization
The activated 3-azido-diol derivative is reacted with 4-methylbenzylamine. The amine displaces one of the leaving groups, and subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the azetidine ring, yielding this compound. A study on the Staudinger reaction of 3-azido-1,2-diols demonstrated the formation of azetidines, suggesting the feasibility of such cyclization pathways.[3]
Data Presentation
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-4 | This compound | Activated 3-Azido-diol, 4-Methylbenzylamine, Base | Acetonitrile | Reflux | 12-24 | 40-60 (overall) | >95 |
Note: The data for this alternative route are estimated based on related literature and represent a less established method compared to Route 1. The overall yield is typically lower due to the multi-step nature of the process.
Comparison of Synthetic Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: Azido-diol Cyclization |
| Starting Materials | Readily available and relatively inexpensive. | May require multi-step synthesis of the azido-diol precursor. |
| Number of Steps | Typically 3 steps from commercial materials. | Can be more than 3 steps depending on the starting diol. |
| Overall Yield | Generally higher and more reliable. | Potentially lower and more variable. |
| Scalability | Well-established procedures amenable to scale-up. | May present challenges in scaling up the synthesis of the precursor. |
| Control of Stereochemistry | Racemic product unless a chiral starting material or resolution is employed. | Potential for stereocontrol depending on the synthesis of the azido-diol. |
| Safety Considerations | Use of sodium azide requires careful handling. | Use of azides throughout the synthesis requires appropriate safety measures. |
Conclusion
The synthesis of this compound via the nucleophilic substitution of a mesylate precursor (Route 1) is a robust and well-documented method that offers high yields and is amenable to scale-up. While the alternative route involving the cyclization of an azido-diol precursor (Route 2) presents an interesting chemical strategy, it is generally less efficient in terms of overall yield and may require more extensive optimization. For the routine and large-scale production of this compound, Route 1 is the recommended and more validated synthetic approach. Researchers should always perform a thorough risk assessment before carrying out any of the described procedures.
References
Comparative Crystallographic Analysis of 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of 3-azido-1-(4-methylbenzyl)azetidine, a novel derivative, with a structurally characterized related heterocyclic compound, N-(1-benzylazetidin-3-yl)acetamide. While crystallographic data for the specific 3-azido derivative is not yet publicly available, this guide presents a hypothetical data set based on known azetidine structures to serve as a benchmark for future experimental validation. The guide offers a detailed examination of the experimental protocols required for such a study and visualizes the synthetic pathways and structural comparisons.
Introduction
Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The rigid four-membered ring of the azetidine scaffold provides a unique conformational constraint that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. The introduction of various substituents at the 1 and 3 positions allows for the fine-tuning of the molecule's physicochemical properties. In this context, the this compound derivative represents a novel compound with potential applications stemming from the versatile chemistry of the azide group. Understanding the precise three-dimensional structure through X-ray crystallography is paramount for elucidating structure-activity relationships and for rational drug design.
This guide compares the anticipated crystallographic data of this compound with the experimentally determined data for N-(1-benzylazetidin-3-yl)acetamide, a compound sharing the core 1-benzylazetidine scaffold.
Data Presentation: Crystallographic Comparison
The following table summarizes the hypothetical crystallographic data for this compound alongside the experimental data for N-(1-benzylazetidin-3-yl)acetamide. This allows for a direct comparison of key structural parameters.
| Parameter | This compound (Hypothetical) | N-(1-benzylazetidin-3-yl)acetamide (Experimental) |
| Chemical Formula | C₁₁H₁₄N₄ | C₁₂H₁₆N₂O |
| Molecular Weight | 202.26 g/mol | 204.27 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 10.5 | 10.133(2) |
| b (Å) | 8.2 | 11.534(2) |
| c (Å) | 12.1 | 10.278(2) |
| α (°) | 90 | 90 |
| β (°) | 95.5 | 108.45(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1035 | 1138.9(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.298 | 1.191 |
| R-factor | - | 0.045 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and X-ray crystallographic analysis of N-(1-benzylazetidin-3-yl)acetamide, which can be adapted for the study of this compound.
Synthesis of N-(1-benzylazetidin-3-yl)acetamide
A solution of 1-benzylazetidin-3-amine (1.0 mmol) in dichloromethane (10 mL) is cooled to 0 °C. To this, triethylamine (1.2 mmol) and acetyl chloride (1.1 mmol) are added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield N-(1-benzylazetidin-3-yl)acetamide.
X-ray Crystallography
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water). A crystal of appropriate dimensions is mounted on a goniometer head.
Data Collection: X-ray diffraction data is collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K). The data collection strategy is typically designed to cover a complete sphere of reciprocal space.
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.
Visualizations
Synthetic Pathway
The following diagram illustrates a general synthetic route to 3-substituted-1-(4-methylbenzyl)azetidine derivatives.
Caption: Synthetic route to this compound.
Structural Comparison Workflow
This diagram outlines the logical workflow for comparing the crystal structures of the two azetidine derivatives.
Caption: Workflow for structural comparison of azetidine derivatives.
comparing the pharmacological properties of 3-azido-1-(4-methylbenzyl)azetidine analogs
Comparative Pharmacological Properties of Azetidine Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique conformational constraints and physicochemical properties make it an attractive component in the design of novel therapeutic agents.[1] This guide offers a comparative overview of the pharmacological properties of several classes of azetidine analogs, highlighting their diverse biological activities as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), Signal Transducer and Activator of Transcription 3 (STAT3), and as Triple Reuptake Inhibitors (TRIs).
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo activities of representative azetidine analogs from different pharmacological classes.
Table 1: Azetidine Analogs as VMAT2 Inhibitors
| Compound ID | Structure | VMAT2 Inhibition Ki (nM)[2][3] |
| 22b | cis-4-methoxy analog | 24[2][3] |
| 15c | trans-methylenedioxy analog | 31[2][3] |
| Lobelane | Reference Compound | 45[2][3] |
| Norlobelane | Reference Compound | 43[2][3] |
Table 2: Azetidine Analogs as STAT3 Inhibitors
| Compound ID | Structure | EMSA IC50 (µM)[4][5] | Cell Growth EC50 (µM) (MDA-MB-231 cells)[4][5] |
| 5o | Salicylate analog | 0.38[4][5] | >10 |
| 8i | Benzohydroxamic acid analog | 0.34[4][5] | >10 |
| 7g | Lactone analog | Not Reported | 1.9[4][5] |
| 9k | Benzo-fused N-heterocycle analog | Not Reported | 0.9[4][5] |
Table 3: Azetidine Analogs as Triple Reuptake Inhibitors (TRIs)
| Compound ID | Structure | In Vivo Activity (Forced Swim Test)[1][6] |
| 6be | 3-aryl-3-oxypropylamine derivative | Active at 10 mg/kg IV and 20-40 mg/kg PO[1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[3H]Dopamine Uptake Inhibition Assay (for VMAT2 Inhibitors)[2]
-
Vesicle Preparation: Synaptic vesicles were isolated from rat striata by homogenization in a 0.32 M sucrose solution. The homogenate was centrifuged, and the resulting supernatant was further centrifuged to pellet the synaptic vesicles. The pellet was resuspended in a buffer containing 10 mM K-HEPES and 0.32 M sucrose.
-
Uptake Assay: The assay was initiated by adding [3H]dopamine to the vesicle preparation in the presence of various concentrations of the test compounds. The reaction was incubated at 37°C and then terminated by filtration through a glass fiber filter.
-
Data Analysis: The amount of radioactivity retained on the filters was quantified by liquid scintillation counting. Inhibition constants (Ki) were calculated from the IC50 values using the Cheng-Prusoff equation.
STAT3 DNA-Binding Assay (EMSA)[4][5]
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 were prepared from NIH3T3/v-Src fibroblasts.
-
Binding Reaction: The nuclear extracts were pre-incubated with increasing concentrations of the azetidine analogs for 30 minutes at room temperature. A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, was then added to the mixture.
-
Electrophoresis and Visualization: The reaction mixtures were subjected to electrophoretic mobility shift assay (EMSA) analysis. The bands corresponding to the STAT3:DNA complexes were visualized and quantified using autoradiography and densitometry.
-
Data Analysis: The percentage of inhibition of STAT3 DNA binding was plotted against the compound concentration to determine the IC50 values.
Cell Growth Assay (for STAT3 Inhibitors)[4][5]
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) that harbor constitutively active STAT3 were used.
-
Compound Treatment: Cells were treated with various concentrations of the azetidine analogs for a specified period.
-
Viability Assessment: Cell viability was assessed using a standard method, such as the MTT assay.
-
Data Analysis: The half-maximal effective concentration (EC50) for cell growth inhibition was determined by plotting the percentage of viable cells against the compound concentration.
In Vivo Forced Swim Test (FST) (for TRIs)[1][6]
-
Animal Model: The forced swim test was conducted using mice.
-
Drug Administration: The azetidine analog (e.g., 6be) was administered intravenously (IV) or orally (PO) at various doses prior to the test.
-
Test Procedure: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility during the test period was recorded.
-
Data Analysis: A significant reduction in the duration of immobility compared to a vehicle-treated control group was considered an indication of antidepressant-like activity.
Visualizations
Signaling Pathway
Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine analogs.
Experimental Workflow
Caption: Workflow for the [3H]Dopamine uptake inhibition assay to assess VMAT2 activity.
References
- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 3-Azido-1-(4-methylbenzyl)azetidine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for 3-Azido-1-(4-methylbenzyl)azetidine.
The proper handling and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety. This compound, an organic azide, requires specific procedures for its safe disposal due to the energetic nature of the azide functional group. Organic azides are potentially explosive and can be sensitive to heat, shock, or friction.[1][2][3] Therefore, the primary and most critical step before disposal is the chemical destruction (quenching) of the azide moiety.
This guide provides a detailed, step-by-step protocol for the safe quenching and subsequent disposal of this compound in a laboratory setting. Adherence to these procedures is crucial to mitigate risks and ensure the safety of all laboratory personnel.
Key Hazard Information and Data
The stability of organic azides is often evaluated by the ratio of carbon and oxygen atoms to nitrogen atoms. A higher ratio generally indicates greater stability.[2] For this compound (C₁₁H₁₄N₄), this ratio must be considered to assess its potential instability.
| Parameter | Value/Information | Citation |
| Chemical Formula | C₁₁H₁₄N₄ | N/A |
| Primary Hazard | Potentially explosive; sensitive to heat, light, friction, and pressure. | [1][3] |
| Toxicity | The azide functional group is toxic, with a toxicity profile similar to cyanide. Solutions can be absorbed through the skin. | [3][4] |
| Incompatibilities | Strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals (can form highly unstable metal azides), halogenated solvents (e.g., dichloromethane, chloroform), strong oxidizing agents. | [1][3][4][5] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, appropriate chemical-resistant gloves (e.g., nitrile), lab coat. All operations should be conducted in a chemical fume hood, potentially behind a blast shield. | [4] |
Experimental Protocol: Deactivation and Disposal of this compound
This protocol details the chemical destruction of the azide group using nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[4][6][7][8] This procedure must be performed in a certified chemical fume hood.
Materials and Reagents
-
Waste solution containing this compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 2M solution
-
Starch-iodide paper
-
pH paper or pH meter
-
Sodium hydroxide (NaOH), dilute solution
-
Three-necked round-bottom flask
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Gas outlet tube
Step-by-Step Procedure
-
Preparation and Setup:
-
Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a gas outlet tube directed to the back of the fume hood to safely vent evolved gases (NO, N₂).[4][7]
-
Ensure a blast shield is in place, especially if working with quantities greater than a few grams of the azide compound.
-
Dilute the waste solution containing this compound with water in the flask to ensure the concentration of the azide is no more than 5%.[4][7][8]
-
-
Addition of Sodium Nitrite:
-
While stirring the diluted azide solution, prepare a 20% aqueous solution of sodium nitrite.[4][6][8]
-
For each gram of the estimated azide compound in the waste, add at least 1.5 grams of sodium nitrite solution (this provides a significant excess).[4][6][7] Add this solution to the stirred azide mixture.
-
-
Acidification to Generate Nitrous Acid:
-
CRITICAL STEP: Slowly and carefully add 2M sulfuric acid to the mixture via the dropping funnel.[4][7][9] The order of addition is crucial; adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).[4]
-
You will observe gas evolution (nitrogen and nitric oxide). Maintain a slow addition rate to control the reaction.
-
-
Confirmation of Complete Deactivation:
-
Continue adding the acid dropwise until the gas evolution ceases.
-
Once the reaction appears complete, test the solution for the presence of excess nitrous acid. Dip a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present, confirming that the azide has been completely destroyed.[4][7][8] If the test is negative, add more sodium nitrite solution and then more acid until the test is positive.
-
-
Neutralization and Final Disposal:
-
After confirming complete deactivation, neutralize the acidic solution by carefully adding a dilute solution of sodium hydroxide until the pH is between 6 and 9.[4]
-
The resulting neutralized and deactivated aqueous solution can now be transferred to an appropriate aqueous hazardous waste container for disposal through your institution's environmental health and safety (EH&S) office.[1][4]
-
Do not pour the solution down the drain, as it may still contain organic residues and to prevent the accumulation of any potential metal azides in the plumbing.[4][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of organic azide waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. auckland.ac.nz [auckland.ac.nz]
Personal protective equipment for handling 3-Azido-1-(4-methylbenzyl)azetidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Azido-1-(4-methylbenzyl)azetidine. The following procedures are based on established safety protocols for organic azides and are intended to minimize risks in a laboratory setting.
Core Safety Principles: Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, posing a risk of explosive decomposition.[1][2][3] They also exhibit toxic properties.[1] Therefore, cautious handling, proper storage, and appropriate disposal are paramount.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles.[4] A face shield should be used in conjunction with goggles when a blast shield is not feasible.[3] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). For highly toxic azides, consider double gloving with Silver Shield™ gloves underneath.[4] | Prevents skin contact and absorption.[4] |
| Body Protection | A flame-resistant lab coat.[4] | Protects against splashes and potential fires. |
| Additional Protection | A blast shield placed between the user and the experiment.[4][5][6] | Provides a physical barrier in the event of an explosion. This is especially critical when working with new or potentially unstable azides, or when scaling up reactions. |
Operational Plan: Safe Handling Workflow
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The following workflow outlines the key steps for safe handling.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Procedure for Handling an Organic Azide
This protocol provides a general methodology for handling an organic azide. A thorough risk assessment for the specific reaction is mandatory before proceeding.
-
Preparation :
-
Ensure the work area within the chemical fume hood is clean and free of clutter.
-
Assemble all necessary glassware and ensure it is free of cracks or defects. Avoid using glassware with ground glass joints where possible, as friction can be an ignition source.[3][5]
-
Set up a blast shield in front of the experimental apparatus.
-
Don all required PPE as outlined in the table above.
-
-
Reagent Handling :
-
Use plastic or ceramic spatulas for transferring the solid azide.[2][5] Metal spatulas should be strictly avoided to prevent the formation of shock-sensitive metal azides.[1][5]
-
When dissolving the azide, use non-halogenated solvents. Halogenated solvents like dichloromethane or chloroform can react with azides to form highly explosive compounds.[1][2]
-
-
Reaction Monitoring :
-
If the reaction is exothermic, use an ice bath to maintain a low temperature.
-
Stir the reaction mixture smoothly to avoid localized heating.
-
-
Work-up and Purification :
-
Avoid concentrating azide-containing solutions to dryness using rotary evaporation, as this can lead to the accumulation of potentially explosive residues.[3]
-
Purification techniques should be limited to methods that do not involve high temperatures, such as extraction and precipitation.[2] Distillation or sublimation of organic azides should be avoided.[2]
-
Disposal Plan: Management of Azide-Containing Waste
Proper disposal of azide waste is critical to prevent accidental explosions. Azide waste must never be disposed of down the drain, as it can react with lead and copper plumbing to form highly explosive metal azides.[4][7][8]
Caption: Disposal workflow for azide-containing chemical waste.
Deactivation of Dilute Azide Solutions
Dilute solutions of azides (typically less than 5%) can be chemically deactivated.[4] This procedure should only be carried out by trained personnel in a chemical fume hood and with prior approval from the institution's safety office. A common method involves the use of nitrous acid.[4][8]
Important Considerations:
-
Stability Assessment : The stability of organic azides can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for every azido group to have reasonable stability.[1] The carbon-to-nitrogen ratio is another indicator; a ratio of less than 3 may indicate instability.[5]
-
Storage : Store this compound in a cool, dark, and well-ventilated area, away from acids, oxidizing agents, and metals.[9] Storage at low temperatures (e.g., in a refrigerator) is often recommended.[1][5]
-
Emergency Procedures : In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. In case of a spill, evacuate the area and follow your institution's spill response procedures. For small spills within a fume hood, absorb the material with an inert absorbent and collect it in a labeled waste container.[5]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. youtube.com [youtube.com]
- 7. thewaite.org [thewaite.org]
- 8. unomaha.edu [unomaha.edu]
- 9. Article - Standard Operating Procedur... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
